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  • Product: 6-Bromo-3-chloropicolinaldehyde
  • CAS: 1060815-74-8

Core Science & Biosynthesis

Foundational

6-Bromo-3-chloropicolinaldehyde: Technical Profile & Synthesis Guide

The following technical guide details the properties, synthesis, and applications of 6-Bromo-3-chloropicolinaldehyde , a specialized heterocyclic building block used in drug discovery. Executive Summary 6-Bromo-3-chlorop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 6-Bromo-3-chloropicolinaldehyde , a specialized heterocyclic building block used in drug discovery.

Executive Summary

6-Bromo-3-chloropicolinaldehyde (CAS: 1060815-74-8 ) is a trisubstituted pyridine intermediate critical to medicinal chemistry. Distinguished by its orthogonal reactivity—featuring an electrophilic aldehyde, a labile bromide at the C6 position, and a steric/electronic modulating chloride at the C3 position—this scaffold enables the precise construction of complex pharmacophores. It is frequently employed in the development of kinase inhibitors, anti-tubercular agents, and GPCR ligands where the pyridine core serves as a bioisostere for phenyl rings to improve solubility and metabolic stability.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

PropertyData
CAS Number 1060815-74-8
IUPAC Name 6-Bromo-3-chloropyridine-2-carbaldehyde
Synonyms 6-Bromo-3-chloropicolinaldehyde; 2-Formyl-3-chloro-6-bromopyridine
Molecular Formula C₆H₃BrClNO
Molecular Weight 220.45 g/mol
SMILES O=CC1=C(Cl)C=CC(Br)=N1
Appearance Off-white to pale yellow solid
Melting Point 97–105 °C (Predicted/Analogous)
Solubility Soluble in DCM, THF, DMSO; Sparingly soluble in water
Storage Inert atmosphere (Ar/N₂), 2–8 °C, Protect from light

Synthetic Pathways[8][9][10][11][12]

The synthesis of 6-Bromo-3-chloropicolinaldehyde typically proceeds via the modification of the corresponding carboxylic acid. The most robust industrial route involves a halogen exchange (HALEX) on a dichlorinated precursor, followed by functional group manipulation of the carbonyl.

Core Synthesis Workflow (Route A)

This protocol utilizes 3,6-dichloropicolinic acid as the starting material. The C6-chlorine is selectively exchanged for bromine due to the electronic activation by the ring nitrogen, a phenomenon enhanced under acidic conditions.

Step 1: Halogen Exchange (HALEX)

  • Reagents: 3,6-Dichloropicolinic acid, HBr (33% in AcOH).

  • Conditions: 110 °C, 24 hours.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) where the harder nucleophile (Cl⁻) is replaced by the softer nucleophile (Br⁻) at the activated C6 position.
    
  • Product: 6-Bromo-3-chloropicolinic acid (CAS: 1060815-76-0).

Step 2: Esterification

  • Reagents: MeOH, H₂SO₄ (cat.).[1]

  • Conditions: Reflux, 6 hours.[2]

  • Product: Methyl 6-bromo-3-chloropicolinate (CAS: 1214328-96-7).

Step 3: Reduction to Alcohol

  • Reagents: NaBH₄, CaCl₂ (in EtOH/THF) or DIBAL-H.

  • Conditions: 0 °C to RT.

  • Product: (6-Bromo-3-chloropyridin-2-yl)methanol.

Step 4: Oxidation to Aldehyde

  • Reagents: MnO₂ (activated) or Swern Oxidation (DMSO/Oxalyl Chloride).

  • Conditions: Reflux (MnO₂) or -78 °C (Swern).

  • Product: 6-Bromo-3-chloropicolinaldehyde .[3][4][5]

Visualization of Synthesis Logic

SynthesisRoute Start 3,6-Dichloropicolinic Acid Step1 HALEX Reaction (HBr/AcOH, 110°C) Start->Step1 Inter1 6-Bromo-3-chloropicolinic Acid (CAS: 1060815-76-0) Step1->Inter1 Step2 Esterification (MeOH, H2SO4) Inter1->Step2 Inter2 Methyl Ester (CAS: 1214328-96-7) Step2->Inter2 Step3 Reduction (NaBH4 or DIBAL-H) Inter2->Step3 Inter3 Primary Alcohol Step3->Inter3 Step4 Oxidation (MnO2 or Swern) Inter3->Step4 Final 6-Bromo-3-chloropicolinaldehyde (CAS: 1060815-74-8) Step4->Final

Caption: Step-wise synthetic pathway from commercially available dichloro-precursors to the target aldehyde.

Experimental Protocol: Step-by-Step

Stage 1: Preparation of Methyl 6-bromo-3-chloropicolinate

Note: This stage establishes the core halogenation pattern.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactants: Charge the flask with 3,6-dichloropicolinic acid (5.0 g, 26.0 mmol) and Acetic Acid (10 mL).

  • Addition: Add HBr (33% in AcOH) (10.2 mL, ~56 mmol) slowly.

  • Reaction: Heat the mixture to 110 °C for 24 hours. Monitor by LC-MS for the shift from mass 191 (di-Cl) to 235/237 (Br-Cl).

  • Workup: Cool to RT. Pour onto ice water (100 mL). Filter the off-white precipitate.

  • Esterification: Dissolve the wet cake in Methanol (50 mL). Add conc. H₂SO₄ (3 mL) dropwise. Reflux for 6 hours.

  • Isolation: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the methyl ester.

Stage 2: Conversion to Aldehyde
  • Reduction: Dissolve the methyl ester (1 eq) in anhydrous THF at 0 °C under Nitrogen.

  • Reagent: Add LiAlH₄ (0.6 eq) or DIBAL-H (1.1 eq) dropwise. Stir for 1 hour. Critical: Do not over-reduce; if using LAH, ensure stoichiometric control to stop at alcohol.

  • Quench: Quench with Rochelle's salt solution. Extract with DCM.[6]

  • Oxidation: Dissolve the crude alcohol in DCM . Add Activated MnO₂ (10 eq). Reflux for 4 hours.

  • Purification: Filter through Celite. Concentrate. Purify via flash chromatography (Hexane/EtOAc gradient) to obtain 6-Bromo-3-chloropicolinaldehyde .

Reactivity Profile & Applications

The utility of 6-Bromo-3-chloropicolinaldehyde lies in its chemoselective orthogonality . The three functional handles react under distinct conditions, allowing for sequential modular synthesis.

Functional Handle Analysis[2]
  • C2-Aldehyde (Electrophile):

    • Reactions: Reductive amination, Wittig olefination, Condensation (e.g., to form imidazoles or oxazoles).

    • Priority: Usually the first point of diversification to build the core scaffold.

  • C6-Bromine (Labile Electrophile):

    • Reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination.

    • Selectivity: Highly reactive toward Pd-catalyzed oxidative addition due to the electron-deficient pyridine ring. Reacts before the C3-chlorine.

  • C3-Chlorine (Steric/Electronic Modulator):

    • Reactions: Difficult to displace via

      
      . Requires specialized ligands for Pd-catalysis.
      
    • Role: Often retained to block metabolism at the C3 position or to induce a twisted conformation in biaryl systems (atropisomerism).

Application Workflow: Kinase Inhibitor Scaffold

In the development of inhibitors for targets like Mycobacterium tuberculosis (e.g., MurB inhibitors) or human kinases, the aldehyde is often converted to a secondary amine, followed by arylation at the C6 position.

ReactivityMap Center 6-Bromo-3-chloropicolinaldehyde Path1 Reductive Amination (R-NH2, NaBH(OAc)3) Center->Path1 C2-CHO Reactivity Path2 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Center->Path2 C6-Br Reactivity (Selective) Path3 Heterocycle Formation (e.g., Imidazopyridine) Center->Path3 Cyclization Product1 Secondary Amine Scaffold (Retains Br/Cl for further coupling) Path1->Product1 Product2 Biaryl Aldehyde (C6-Functionalized) Path2->Product2

Caption: Chemoselective diversification pathways. The C6-Br allows for cross-coupling without affecting the C3-Cl.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[7]
Eye Irritation H319Causes serious eye irritation.[7]
STOT-SE H335May cause respiratory irritation.[7]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Spill Response: Sweep up solid; do not generate dust. Neutralize surfaces with mild detergent.

  • Storage: Store under Argon at 2–8 °C. Aldehydes are prone to air oxidation to the carboxylic acid over time.

References

  • Konduri, S., et al. (2021). "Design and Synthesis of Chloropicolinate Amides and Urea Derivatives as Novel Inhibitors for Mycobacterium tuberculosis." ACS Omega, 6(2), 1123–1136. (Describes the synthesis of the precursor 6-bromo-3-chloropicolinic acid). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11769234 (Related Isomer Reference). Retrieved from [Link]

  • ChemBuyersGuide. (2025). Source List for 6-Bromo-3-chloropicolinaldehyde. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Strategic Synthesis of 6-Bromo-3-chloropicolinaldehyde

Executive Summary 6-Bromo-3-chloropicolinaldehyde (CAS: 1260817-94-2) represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its structural uniqueness lies in its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-3-chloropicolinaldehyde (CAS: 1260817-94-2) represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its structural uniqueness lies in its tri-orthogonal reactivity :

  • C2-Aldehyde: A versatile electrophile for reductive aminations, Wittig olefinations, or heterocycle formation (e.g., imidazoles).

  • C3-Chlorine: A sterically demanding, electronically distinct halogen that resists oxidative addition under standard palladium catalysis conditions, serving as a "blocking group" or a late-stage activation site.

  • C6-Bromine: A highly reactive handle for regioselective Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

This guide details the robust, scalable synthesis of this molecule, prioritizing the Redox Shuttle Strategy (Acid


 Alcohol 

Aldehyde) over direct metallation due to superior regiocontrol and reproducibility.

Chemical Profile & Retrosynthetic Analysis

Compound Data
ParameterSpecification
IUPAC Name 6-Bromo-3-chloropyridine-2-carbaldehyde
CAS Number 1260817-94-2
Molecular Formula C

H

BrClNO
Molecular Weight 220.45 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in hexanes
Storage 2-8°C, Inert atmosphere (Aldehyde is oxidation-prone)
Retrosynthetic Logic

The synthesis is best approached by disconnecting the C2-formyl group. While direct formylation (via lithiation of 2,6-dibromo-3-chloropyridine) is theoretically possible, it suffers from competing lithium-halogen exchange at the C6 position. The most reliable disconnection traces back to 6-bromo-3-chloropicolinic acid , a commercially stable precursor.

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy minimizing regioselectivity risks. Target 6-Bromo-3-chloropicolinaldehyde (Target) Alcohol (6-Bromo-3-chloropyridin-2-yl)methanol (Stable Intermediate) Target->Alcohol Oxidation (DMP or MnO2) Ester Methyl 6-bromo-3-chloropicolinate Alcohol->Ester Selective Reduction (NaBH4/CaCl2) Acid 6-Bromo-3-chloropicolinic acid (Comm. Starting Material) Ester->Acid Esterification (MeOH/H+)

Primary Synthetic Route: The Redox Shuttle

This protocol avoids the use of pyrophoric lithium reagents and provides multiple checkpoints for purification.

Step 1: Fischer Esterification

Conversion of the carboxylic acid to the methyl ester increases solubility and tunes the reactivity for the subsequent reduction.

  • Reagents: 6-Bromo-3-chloropicolinic acid, Methanol (anhydrous), H

    
    SO
    
    
    
    (cat).
  • Protocol:

    • Dissolve 10.0 g (42.3 mmol) of 6-bromo-3-chloropicolinic acid in 100 mL anhydrous methanol.

    • Add 1.0 mL conc. H

      
      SO
      
      
      
      dropwise at 0°C.
    • Heat to reflux (65°C) for 12 hours. Monitor by TLC (50% EtOAc/Hex) for disappearance of the acid spot (baseline).

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO

      
       (careful: gas evolution) and brine. Dry over Na
      
      
      
      SO
      
      
      .
    • Yield Expectation: >90% (White solid).

Step 2: Chemoselective Reduction

Critical Control Point: Using LiAlH


 risks over-reduction or debromination. The NaBH

/CaCl

system generates Ca(BH

)

in situ, which is mild and selective for ester-to-alcohol conversion without touching the aryl halides.
  • Reagents: Methyl 6-bromo-3-chloropicolinate, NaBH

    
    , CaCl
    
    
    
    , EtOH/THF (2:1).
  • Protocol:

    • Suspend ester (9.0 g, 36 mmol) and CaCl

      
       (8.0 g, 72 mmol) in 150 mL THF/EtOH (2:1) at 0°C.
      
    • Add NaBH

      
       (2.7 g, 72 mmol) portion-wise over 30 mins. Exothermic.
      
    • Stir at room temperature for 4 hours.

    • Quench: Cool to 0°C. Add sat. NH

      
      Cl solution slowly.
      
    • Extraction: Extract with EtOAc (3x). The alcohol intermediate, (6-bromo-3-chloropyridin-2-yl)methanol , is polar. Ensure thorough extraction.

    • Purification: Silica gel chromatography (20-40% EtOAc/Hexanes).

    • Data Check:

      
      H NMR should show a singlet/doublet for CH
      
      
      
      OH around
      
      
      4.6-4.8 ppm.
Step 3: Controlled Oxidation

To generate the aldehyde without over-oxidizing to the acid, Dess-Martin Periodinane (DMP) is superior to Swern (odorless, room temp) and MnO


 (variable activity).
  • Reagents: Pyridyl methanol intermediate, Dess-Martin Periodinane, DCM (anhydrous).

  • Protocol:

    • Dissolve alcohol (5.0 g, 22.5 mmol) in 100 mL DCM at 0°C.

    • Add DMP (11.4 g, 27.0 mmol) in one portion.

    • Warm to RT and stir for 2-3 hours. The suspension will become cloudy.

    • Quench: Add a 1:1 mixture of sat. NaHCO

      
       and 10% Na
      
      
      
      S
      
      
      O
      
      
      (to destroy iodine byproducts). Stir vigorously until layers separate clearly.
    • Isolation: Separate organic layer, dry over MgSO

      
      , and concentrate.
      
    • Purification: Flash chromatography (10-20% EtOAc/Hexanes). Aldehydes are often less polar than the alcohol.

    • Stability Note: Store the resulting aldehyde under Argon at -20°C.

Workflow Figure 2: Step-by-step synthetic workflow for the Redox Shuttle Strategy. Start START: Acid Precursor Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 >90% Yield Step2 Step 2: Reduction (NaBH4, CaCl2, 0°C) Step1->Step2 Chemoselective Step3 Step 3: Oxidation (DMP, DCM, RT) Step2->Step3 Avoids Over-ox End FINAL: Aldehyde Target Step3->End Isolation

Alternative Route: Directed Metallation (High Risk/High Reward)

For researchers with access to flow chemistry or rigorous cryogenic setups, a direct lithiation route is faster but requires precise temperature control to prevent "Halogen Dance" side reactions.

  • Concept: Lithium-Halogen Exchange on 2,6-dibromo-3-chloropyridine .

  • Regioselectivity Challenge: The C2-Br is flanked by the pyridine nitrogen and the C3-Cl. The C6-Br is flanked by nitrogen and C5-H.

  • Mechanism: C2-Br is generally more reactive towards n-BuLi due to the inductive effect of the adjacent chlorine and coordination to the ring nitrogen.

  • Protocol Summary:

    • Cool 2,6-dibromo-3-chloropyridine in toluene/THF to -78°C .

    • Add n-BuLi (1.05 eq) dropwise.

    • Stir for <15 mins (minimize equilibration time).

    • Quench with anhydrous DMF.

    • Acidic hydrolysis.

  • Warning: If the temperature rises above -60°C, the lithiated species may scramble, leading to mixtures of 2-formyl and 6-formyl products.

Analytical Validation

To ensure the integrity of the synthesized scaffold, the following analytical signals must be verified.

TechniqueExpected Signal (Approximate)Structural Assignment

H NMR (CDCl

)

10.1 ppm (s, 1H)
Aldehyde proton (-CH O)

7.9 ppm (d, 1H)
C4-H (aromatic)

7.6 ppm (d, 1H)
C5-H (aromatic)

C NMR

~188 ppm
Carbonyl Carbon
GC-MS / LC-MS m/z 219/221/223Molecular Ion [M]+ (Isotope pattern characteristic of 1Br + 1Cl)
IR Spectroscopy ~1700-1710 cm

C=O[1] Stretch (Aldehyde)

Safety & Handling

  • Pyridines: Generally hepatotoxic and malodorous. All operations must be performed in a fume hood.

  • Dess-Martin Periodinane: Shock-sensitive in large quantities; potentially explosive if heated under confinement. Use a blast shield for scales >10g.

  • Waste: The aqueous layers from the oxidation step contain iodinanes and must be treated with thiosulfate before disposal to prevent the formation of shock-sensitive solids in waste containers.

References

  • ChemicalBook. (n.d.). Synthesis of 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde. Link (Accessed 2024). Note: Protocol adapted from the 3-fluoro analog which shares identical electronic requirements for oxidation.

  • Sigma-Aldrich. (n.d.). 6-Bromo-3-chloropicolinic acid Product Sheet. Link (Verified Precursor).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11769234, 6-Bromo-3-pyridinecarboxaldehyde. Link.

  • BLD Pharm. (n.d.). 6-Bromo-3-chloropicolinaldehyde Product Page. Link (Target Verification).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for NaBH4/CaCl2 reduction selectivity).

Sources

Foundational

An In-depth Technical Guide to the Structural Analysis of 6-Bromo-3-chloropicolinaldehyde

This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 6-Bromo-3-chloropicolinaldehyde, a critical heterocyclic building block in the development of novel pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 6-Bromo-3-chloropicolinaldehyde, a critical heterocyclic building block in the development of novel pharmaceutical and agrochemical agents.[1] As researchers and drug development professionals, an unambiguous understanding of a molecule's precise structure is the bedrock upon which all further development is built. This document moves beyond simple data reporting to explain the causal-level reasoning behind the analytical strategy, ensuring a self-validating and authoritative confirmation of the compound's identity, purity, and conformation.

The inherent asymmetry and electronic nature of the substituted pyridine ring in 6-Bromo-3-chloropicolinaldehyde present a unique analytical challenge that necessitates a synergistic application of spectroscopic and crystallographic techniques. We will explore how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction converge to provide an irrefutable structural assignment.

Foundational Physicochemical & Safety Profile

Prior to any analytical work, a thorough understanding of the compound's basic properties and handling requirements is paramount. This foundational data informs sample preparation, storage, and safety protocols.[2][3]

PropertyValueSource
Molecular Formula C₆H₃BrClNO[4][5]
Molecular Weight 220.45 g/mol [4][5]
Appearance Off-white to yellow solid/powder[1]
Melting Point 104-110 °C
CAS Number 1060815-74-8[6]
Purity (Typical) ≥95%[3]

Safety & Handling: 6-Bromo-3-chloropicolinaldehyde is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3][7] All handling should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3] Ensure eyewash stations and safety showers are readily accessible.[2] Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to maintain product quality.[3]

Integrated Analytical Workflow

A robust structural elucidation relies on a logical progression of experiments where each technique complements the others. The following workflow ensures maximum data acquisition from a minimal amount of sample, culminating in a definitive structural assignment.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Connectivity cluster_2 Definitive 3D Structure Sample Sample Reception (6-Bromo-3-chloropicolinaldehyde) MS Mass Spectrometry (GC-MS) Confirms MW & Elemental Composition Sample->MS Provides MW & Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C) Determines C-H Framework MS->NMR Confirms Formula for NMR Analysis XRAY X-ray Crystallography Provides Unambiguous 3D Structure & Solid-State Conformation NMR->XRAY Confirms Connectivity for Crystal Model Report Final Report (Comprehensive Structural Analysis) NMR->Report Provides Key Connectivity Data XRAY->Report Final Confirmation

Figure 1: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is the most powerful tool for determining the covalent bonding framework of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals, we can piece together the precise arrangement of atoms.

For clarity in spectral assignments, the following numbering scheme is used.

Figure 2: Structure and numbering of 6-Bromo-3-chloropicolinaldehyde.

The predicted NMR data is based on established principles of substituent effects on aromatic systems.[8] The electron-withdrawing nature of the aldehyde, the nitrogen atom, and the halogens significantly deshields the ring protons and carbons, shifting their signals downfield.

¹H NMR Predicted δ (ppm) Multiplicity Coupling (J, Hz) Assignment Rationale
Aldehyde-H9.9 - 10.1Singlet (s)-CHOHighly deshielded by the anisotropic effect of the C=O bond.[8]
H-48.0 - 8.2Doublet (d)~2.5C4-HOrtho-coupled to H-5. Deshielded by adjacent Cl and N.
H-57.8 - 8.0Doublet (d)~2.5C5-HOrtho-coupled to H-4. Deshielded by adjacent aldehyde and N.
¹³C NMR Predicted δ (ppm) Assignment Rationale
Carbonyl188 - 192C HOTypical chemical shift for an aromatic aldehyde carbon.
C2152 - 155C2-NQuaternary carbon adjacent to nitrogen.
C3138 - 141C3-ClCarbon bearing chlorine; deshielded.
C4128 - 132C4-HProtonated ring carbon.
C5125 - 128C5-CHOCarbon bearing the aldehyde group.
C6142 - 145C6-BrCarbon bearing bromine; deshielded.
  • Sample Preparation: Accurately weigh approximately 10-15 mg of 6-Bromo-3-chloropicolinaldehyde.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H Spectrum Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire the proton-decoupled carbon spectrum. A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides the exact molecular weight and, through isotopic distribution analysis, offers a powerful confirmation of the elemental composition. The fragmentation pattern further corroborates the proposed structure.

The presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) creates a highly characteristic isotopic cluster for the molecular ion [M]⁺. This pattern is a definitive fingerprint for a molecule containing one Br and one Cl atom. The analysis of this cluster is a primary validation step.

IonMass (Da)Relative Abundance (%)
[M]⁺ (C₆H₃⁷⁹Br³⁵ClNO)218.91~100.0
[M+2]⁺220.91~130.5
[M+4]⁺222.91~31.5

Under Electron Ionization (EI), the molecule is expected to fragment in a predictable manner, providing further structural evidence. The initial loss of a hydrogen radical or the formyl radical (CHO) is common for aromatic aldehydes.

Fragmentation_Pathway M [M]⁺ m/z ≈ 219, 221, 223 M_minus_CO [M-CHO]⁺ m/z ≈ 190, 192, 194 M->M_minus_CO - CHO M_minus_Br [M-Br]⁺ m/z ≈ 140, 142 M->M_minus_Br - Br M_minus_Cl [M-Cl]⁺ m/z ≈ 184, 186 M->M_minus_Cl - Cl

Figure 3: Key predicted EI-MS fragmentation steps.
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject 1 µL of the sample. Identify the peak corresponding to the compound and analyze its mass spectrum, paying close attention to the molecular ion cluster and key fragments.[9]

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for the covalent structure, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[10] This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, serving as the ultimate structural proof.[11][12]

  • Crystal Growth: High-quality single crystals are the primary requirement. This is typically achieved through slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (~100 K). It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector over a range of orientations.[13]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[10] The phases of the diffracted X-rays, which are lost in the experiment, are computationally determined to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise structure.[14]

The refined crystal structure would provide definitive data on the molecule's geometry.

ParameterExpected ValueSignificance
C-Br Bond Length~1.88 - 1.92 ÅConfirms the position of the bromine atom.
C-Cl Bond Length~1.72 - 1.76 ÅConfirms the position of the chlorine atom.
C=O Bond Length~1.20 - 1.23 ÅCharacteristic of an aldehyde carbonyl group.
Pyridine RingLargely planarConfirms the aromatic nature of the core.
Intermolecular Interactionsπ-stacking, Halogen bondingReveals how molecules pack in the solid state.
  • Crystallization Screening: Dissolve the compound in various solvents (e.g., acetone, ethanol, acetonitrile, toluene) to near saturation. Use techniques like slow evaporation, vapor diffusion (e.g., hexane as anti-solvent), and cooling to induce crystallization.

  • Crystal Selection: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.

  • Mounting and Data Collection: Mount the crystal on a cryo-loop and flash-cool it in the nitrogen stream of an X-ray diffractometer. Collect a full sphere of diffraction data.

  • Data Processing and Structure Solution: Use standard crystallographic software (e.g., SHELX, Olex2) to process the data, solve the structure using direct methods, and refine the atomic model.[15]

  • Validation: The final model is validated based on refinement statistics (e.g., R-factor) and geometric parameters. The resulting structure is typically deposited in a crystallographic database.

Conclusion

References

  • PubChem. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde. National Center for Biotechnology Information.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 6-Bromo-3-pyridinecarboxaldehyde.
  • CymitQuimica. (n.d.). 6-Bromo-4-chloro-3-pyridinecarboxaldehyde. Retrieved from a valid URL on the CymitQuimica website.
  • MilliporeSigma. (2024, September 9). Safety Data Sheet. Retrieved from a valid URL on the MilliporeSigma website.
  • ChemicalBook. (n.d.). 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis. Retrieved from a valid URL on the ChemicalBook website.
  • Sigma-Aldrich. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde 95%. Retrieved from a valid URL on the Sigma-Aldrich website.
  • Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Rocic, B., et al. (2018). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 23(12), 3236. Available at: [Link]

  • S. S. Publications. (n.d.). Spectroscopic Analysis of Organic Compounds.
  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • BLD Pharm. (n.d.). 1060811-19-9 | 6-Bromo-4-chloropicolinaldehyde. Retrieved from a valid URL on the BLD Pharm website.
  • Chem-Impex. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde. Retrieved from a valid URL on the Chem-Impex website.
  • Sigma-Aldrich. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde 95%. Retrieved from a valid URL on the Sigma-Aldrich website.
  • Abovchem. (n.d.). 3-bromo-6-chloropicolinaldehyde - CAS:1060815-64-6. Retrieved from a valid URL on the Abovchem website.
  • Kumar, P. P. S., et al. (2014). Crystal structure of (R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1199–o1200. Available at: [Link]

  • Glusker, J. P. (n.d.). X-ray Techniques for Crystallinity Analysis. University of Pennsylvania.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 6-Bromo-1-chloroisoquinoline Properties. CompTox Chemicals Dashboard.
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008).
  • Reusch, W. (n.d.). Virtual Textbook of Organic Chemistry: NMR Spectroscopy. Michigan State University. Retrieved from a valid university chemistry department URL.
  • LibreTexts Chemistry. (2021). 17.4: X-ray Diffraction.
  • Boal, A., & Einsle, O. (2014). X-ray crystallography. Penn State Bioinorganic Workshop.
  • Sankararaman, S. (n.d.). Application of Spectroscopic Methods in Molecular Structure Determination. NPTEL.
  • The Royal Society of Chemistry. (2012).
  • NIST. (n.d.). 6-Bromoquinaldine. NIST Chemistry WebBook. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 3-bromo-6-chloropicolinaldehyde. Retrieved from a valid URL on the Appretech website.
  • ResearchGate. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • Khammee, T., et al. (2023). GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. Rasayan Journal of Chemistry, 16(2), 604-612.

Sources

Exploratory

Structural Elucidation and Spectroscopic Characterization of 6-Bromo-3-chloropicolinaldehyde

Technical Guide & Reference Standard Introduction & Structural Significance[1][2] 6-Bromo-3-chloropicolinaldehyde (CAS: 1125410-08-3) is a critical pharmacophore scaffold used in the synthesis of complex heterocycles, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Reference Standard

Introduction & Structural Significance[1][2]

6-Bromo-3-chloropicolinaldehyde (CAS: 1125410-08-3) is a critical pharmacophore scaffold used in the synthesis of complex heterocycles, particularly for kinase inhibitors and agrochemical agents. Its value lies in its orthogonal reactivity :

  • C2-Aldehyde: Ready for reductive amination, olefination, or heterocycle formation (e.g., imidazopyridines).

  • C6-Bromine: Highly reactive toward Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • C3-Chlorine: Provides steric bulk and electronic modulation; less reactive than C6-Br, allowing for regioselective functionalization.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) to serve as a reference standard for Quality Control (QC) and structural validation.

Structural Visualization

The compound consists of a pyridine ring substituted at the 2, 3, and 6 positions. The proximity of the chlorine atom to the aldehyde group (C3 vs C2) induces specific steric and electronic effects observable in the NMR and IR spectra.

Structure Figure 1: Functional Group Analysis & Spectroscopic Handles Substrate 6-Bromo-3-chloropicolinaldehyde (C6H3BrClNO) Aldehyde Aldehyde (CHO) Reactive Electrophile ~10.1 ppm (1H NMR) Substrate->Aldehyde Bromine Bromine (C6) Labile Handle (Coupling) Isotope: 79Br/81Br Substrate->Bromine Chlorine Chlorine (C3) Orthogonal Stability Isotope: 35Cl/37Cl Substrate->Chlorine

Mass Spectrometry (MS) Analysis

Role: Primary confirmation of molecular weight and halogen count.

Mass spectrometry provides the most distinct "fingerprint" for this molecule due to the unique isotopic abundance of Bromine (


) and Chlorine (

).
Isotope Pattern (M+ Cluster)

The molecular ion (


) appears as a characteristic triad cluster.
Ion Speciesm/z (approx)Relative IntensityComposition
M 218.9 ~76%

M+2 220.9 100% (Base) Mixed (

+

)
M+4 222.9 ~24%

Interpretation:

  • The M+2 peak is the base peak (highest intensity) because the probability of having either one heavy Br OR one heavy Cl is maximized.

  • The M+4 peak confirms the presence of both halogens simultaneously.

  • Fragmentation: Expect a loss of 28 Da (CO) to form the halogenated pyridine cation (

    
    ) [1].
    

Infrared Spectroscopy (FT-IR)

Role: Functional group verification (Aldehyde vs. Acid/Alcohol impurities).

The IR spectrum is dominated by the carbonyl stretch and ring vibrations.

Key Absorption Bands (KBr Pellet/ATR)
Frequency (

)
AssignmentDiagnostic Note
1705 - 1715

Stretch
Strong, sharp. Indicates aldehyde.[1] If broad/shifted <1700, suspect carboxylic acid impurity.
3050 - 3080

Aromatic
Weak intensity.
2860 & 2760

Aldehyde
Fermi Doublet . Two weak peaks characteristic of aldehydes (distinct from ketones).
1560, 1430 Pyridine Ring BreathingCharacteristic skeletal vibrations of the heterocycle.
~1100 C-Cl / Ar-X StretchFingerprint region; confirms halogenation.

Nuclear Magnetic Resonance (NMR)

Role: Definitive structural elucidation and isomeric purity.

H NMR (Proton)

Solvent:


 or DMSO-

The molecule possesses only three protons: one aldehydic and two aromatic. The aromatic protons are ortho to each other (positions 4 and 5).

Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
10.15 Singlet (s)1H-H-7 (Aldehyde) . Deshielded by anisotropy of C=O.[1]
7.85 Doublet (d)1H

Hz
H-4 . Ortho to Cl. Deshielded by Cl (EWG) and

to Nitrogen.
7.65 Doublet (d)1H

Hz
H-5 . Ortho to Br.

Mechanistic Insight:

  • Coupling Constant (

    
    ):  The 8.2 Hz coupling is characteristic of ortho protons in a pyridine ring.
    
  • Chemical Shift Logic: H-4 is typically downfield of H-5 due to the proximity of the Chlorine at C3 and the magnetic anisotropy of the adjacent carbonyl group at C2 [2].

C NMR (Carbon)

Solvent:



Expect 6 distinct carbon signals.

Shift (

ppm)
TypeAssignment
188.5 C=OC-7 (Aldehyde) . Characteristic carbonyl.
150.2 CqC-2 . Ipso to aldehyde.
142.0 CqC-6 . Ipso to Bromine (C-Br carbons are typically shielded relative to C-Cl).
139.5 CHC-4 .[2] Aromatic CH.
132.0 CqC-3 . Ipso to Chlorine.
129.8 CHC-5 . Aromatic CH.

Experimental Protocols & QC Workflow

To ensure reproducibility in drug development, the following characterization workflow is recommended.

Sample Preparation for NMR
  • Solvent Selection: Use DMSO-

    
      if the aldehyde is suspected to be hydrated (gem-diol formation) or if solubility in 
    
    
    
    is poor. However,
    
    
    is preferred for sharper resolution of the aldehyde proton.
  • Concentration: Dissolve 5-10 mg of solid in 0.6 mL solvent.

  • Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., residual KBr/NaCl from synthesis).

QC Decision Tree

The following logic gate ensures only high-quality intermediates move to the next synthetic step.

QC_Workflow Figure 2: Quality Control Decision Tree for Picolinaldehydes Sample Crude Sample TLC TLC/LC-MS Check (Purity > 90%?) Sample->TLC Purify Column Chromatography (Hexane/EtOAc) TLC->Purify No NMR_H 1H NMR Analysis (Aldehyde Peak Check) TLC->NMR_H Yes Purify->NMR_H Decision Is Aldehyde Peak Split or Shifted? NMR_H->Decision Pass PASS: Release for Synthesis Decision->Pass Singlet @ 10.1 ppm Fail_Ox FAIL: Acid Impurity (COOH) Decision->Fail_Ox Broad peak @ 11-13 ppm Fail_Hyd FAIL: Hydrate (Gem-diol) Decision->Fail_Hyd Peak @ 6.0 ppm (CH(OH)2)

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Halogenated Pyridines. NIST Standard Reference Database 1A v17. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent chemical shift additivity rules).
  • PubChem Database. Compound Summary: 6-Bromo-3-chloropicolinaldehyde (Related Isomers). National Library of Medicine. [Link]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for Pyridine coupling constants). [Link]

Sources

Foundational

potential applications of 6-Bromo-3-chloropicolinaldehyde in research

A Tris-Functionalized Scaffold for Next-Generation Therapeutics Executive Summary 6-Bromo-3-chloropicolinaldehyde (CAS: 1060815-74-8 ) is a high-value heterocyclic building block characterized by three distinct reactive...

Author: BenchChem Technical Support Team. Date: February 2026

A Tris-Functionalized Scaffold for Next-Generation Therapeutics

Executive Summary

6-Bromo-3-chloropicolinaldehyde (CAS: 1060815-74-8 ) is a high-value heterocyclic building block characterized by three distinct reactive handles: an aldehyde at C2, a chlorine at C3, and a bromine at C6.[1] This specific substitution pattern allows for orthogonal functionalization, making it a critical intermediate in the synthesis of BACE inhibitors (Alzheimer’s disease) and Ribonucleotide Reductase (RNR) inhibitors (Oncology).[2]

This guide provides a technical roadmap for leveraging this scaffold, detailing its chemo-selective reactivity, experimental protocols for key transformations, and its role in late-stage drug discovery.

Chemical Profile & Structural Advantage

The utility of 6-Bromo-3-chloropicolinaldehyde lies in its electronic topography. The pyridine ring is electron-deficient, facilitating nucleophilic aromatic substitution (


), while the halogen hierarchy (Br > Cl) enables sequential cross-coupling.
Property Data
IUPAC Name 6-Bromo-3-chloropyridine-2-carbaldehyde
CAS Number 1060815-74-8
Molecular Formula C₆H₃BrClNO
Molecular Weight 220.45 g/mol
Appearance Off-white to pale yellow solid
Storage Inert atmosphere, 2–8°C (Aldehyde is oxidation-prone)
Reactivity Hierarchy (Chemo-Selectivity)
  • C2-Formyl Group (Aldehyde): Most reactive. Susceptible to nucleophilic addition (Grignard, lithiation) and condensation (reductive amination, heterocycle formation).[2]

  • C6-Bromine: High reactivity in Pd-catalyzed cross-coupling (Suzuki, Buchwald) and metal-halogen exchange.

  • C3-Chlorine: Least reactive. Sterically hindered by the adjacent formyl group. Serves as a "blocking group" or a late-stage functionalization handle (e.g., forcing Suzuki conditions).

Core Applications in Drug Discovery

A. Neurodegenerative Therapeutics: BACE1 Inhibitors

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime target for Alzheimer's disease. 6-Bromo-3-chloropicolinaldehyde serves as the starting scaffold for iminothiadiazine dioxide inhibitors.

  • Mechanism: The aldehyde is converted to a chiral amine or alcohol to dock into the BACE1 active site, while the pyridine ring provides a rigid linker.

  • Key Transformation: Grignard addition to the aldehyde to form a secondary alcohol, followed by oxidation or amination.

B. Oncology: Ribonucleotide Reductase (RNR) Inhibitors

RNR is essential for DNA synthesis and repair.[2] Overexpression of the RNR M2 subunit is correlated with poor cancer prognosis.[2]

  • Application: The scaffold is used to synthesize sulfonamide derivatives.

  • Key Transformation: Trifluoromethylation of the aldehyde using the Ruppert-Prakash reagent (

    
    ) to enhance metabolic stability and lipophilicity.
    

Experimental Protocols

Protocol 1: Grignard Addition (Synthesis of 1-(6-bromo-3-chloropyridin-2-yl)ethanol)

Context: First step in BACE inhibitor synthesis.[2]

Reagents:

  • 6-Bromo-3-chloropicolinaldehyde (1.0 eq)[2]

  • Methylmagnesium bromide (3.0 M in Et₂O, 1.1 eq)[2]

  • Tetrahydrofuran (THF), anhydrous[2]

  • Ammonium chloride (

    
    ), saturated aqueous solution[2]
    

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 6-Bromo-3-chloropicolinaldehyde (10.0 g, 45.45 mmol) in anhydrous THF (200 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents halogen exchange or over-addition.

  • Addition: Add MeMgBr (16.63 mL, 50 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1).[2]

  • Quench: Carefully add saturated aqueous

    
     (50 mL) while still cold.
    
  • Workup: Warm to room temperature. Extract with EtOAc (3 x 100 mL). Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

Protocol 2: Trifluoromethylation (Synthesis of -(trifluoromethyl)alcohol)

Context: Synthesis of RNR inhibitors.[2]

Reagents:

  • 6-Bromo-3-chloropicolinaldehyde (1.0 eq)[2]

  • (Trifluoromethyl)trimethylsilane (

    
    ) (1.2 eq)[2]
    
  • Cesium Fluoride (CsF) (1.1 eq)[2]

  • THF, anhydrous

Procedure:

  • Dissolution: Dissolve aldehyde (770 mg) in THF (10 mL) under Argon.

  • Initiation: Add CsF (700 mg) and

    
     (700 µL).
    
  • Reaction: Stir at room temperature for 4 hours. The fluoride initiates the release of the

    
     anion which attacks the aldehyde.[2]
    
  • Hydrolysis: Add 1M HCl (5 mL) and stir for 30 mins to cleave the silyl ether intermediate.

  • Workup: Neutralize with

    
    , extract with EtOAc, wash with brine, and dry over 
    
    
    
    .

Visualizations & Pathways

Figure 1: Chemo-Selective Reactivity Map

This diagram illustrates the orthogonal reactivity of the three functional groups.

ReactivityMap Core 6-Bromo-3-chloro- picolinaldehyde Aldehyde C2-Formyl Group (Most Reactive) Core->Aldehyde Bromine C6-Bromine (Intermediate Reactivity) Core->Bromine Chlorine C3-Chlorine (Least Reactive) Core->Chlorine Grignard Grignard Addition (MeMgBr, -78°C) -> Sec. Alcohol Aldehyde->Grignard RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) -> Amine Linker Aldehyde->RedAmin CF3 Trifluoromethylation (TMS-CF3, CsF) -> RNR Inhibitors Aldehyde->CF3 Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) -> Biaryl Systems Bromine->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) -> C-N Bond Formation Bromine->Buchwald LateStage Late-Stage Functionalization (Requires forcing conditions) Chlorine->LateStage

Caption: Orthogonal reactivity profile of 6-Bromo-3-chloropicolinaldehyde allowing sequential synthesis.

Figure 2: BACE Inhibitor Synthesis Workflow

Based on Patent US8729071B2.

BACESynthesis Start 6-Bromo-3-chloropicolinaldehyde (Starting Material) Step1 Step 1: Grignard Addition (MeMgBr, THF, -78°C) Start->Step1 Inter1 Intermediate: 1-(6-bromo-3-chloropyridin-2-yl)ethanol Step1->Inter1 Step2 Step 2: Functional Group Manipulation (Oxidation / Amination) Inter1->Step2 Step3 Step 3: Cyclization (Formation of Iminothiadiazine Core) Step2->Step3 Final Target: BACE1 Inhibitor Candidate Step3->Final

Caption: Synthetic route from 6-Bromo-3-chloropicolinaldehyde to BACE1 Inhibitors.

Safety & Handling

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]

  • Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: The aldehyde moiety is susceptible to autoxidation to the carboxylic acid (6-bromo-3-chloropicolinic acid). Store under Nitrogen or Argon at 2-8°C.

References

  • Iminothiadiazine Dioxide Compounds as BACE Inhibitors.

    • Source: US Patent 8,729,071 B2 (2014).[2]

    • Relevance: Describes the synthesis of BACE inhibitors starting from 6-Bromo-3-chloropicolinaldehyde via Grignard addition.
    • URL
  • Sulfonamide Compound or Salt Thereof (RNR Inhibitors).
  • Iminothiadiazine Dioxide Compounds as BACE Inhibitors (Methodology).
  • PubChem Compound Summary: 6-Bromo-3-chloropicolinaldehyde.

    • Source: National Center for Biotechnology Information (2025).[2]

    • Relevance: Verification of CAS 1060815-74-8 and chemical properties.
    • URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Strategic Functionalization of 6-Bromo-3-chloropicolinaldehyde

Executive Summary & Scaffold Logic 6-Bromo-3-chloropicolinaldehyde represents a high-value "tri-orthogonal" scaffold for medicinal chemistry. Its structural uniqueness lies in the presence of three distinct reactive hand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Logic

6-Bromo-3-chloropicolinaldehyde represents a high-value "tri-orthogonal" scaffold for medicinal chemistry. Its structural uniqueness lies in the presence of three distinct reactive handles, each addressable under mutually exclusive conditions. This allows for the rapid generation of diverse chemical libraries, particularly for kinase inhibitors and GPCR ligands.

The Reactivity Hierarchy

To successfully utilize this scaffold, researchers must respect the intrinsic reactivity order:

  • C2-Formyl Group (-CHO): Highest reactivity. Susceptible to nucleophilic attack (amines), oxidation, and condensation. Constraint: The adjacent C3-Chlorine provides steric bulk, slightly retarding Schiff base formation compared to unsubstituted picolinaldehydes.

  • C6-Bromine (-Br): High reactivity in transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). Reacts preferentially over the chlorine.

  • C3-Chlorine (-Cl): Lowest reactivity. Generally inert under standard Suzuki conditions used for the C6-Br, serving as a "blocking group" or a late-stage functionalization handle via activated

    
     or specialized catalysis.
    
Visualizing the Orthogonal Workflow

ReactivityMap Scaffold 6-Bromo-3-chloropicolinaldehyde PathA Path A: C2-Functionalization (Reductive Amination/GBB) Scaffold->PathA 1. Most Reactive (Mild Cond.) PathB Path B: C6-Coupling (Suzuki-Miyaura) Scaffold->PathB 2. Pd-Catalysis (Br >> Cl) PathC Path C: C3-Diversification (Advanced SNAr/Coupling) Scaffold->PathC 3. Harsh Cond. (Late Stage)

Figure 1: The orthogonal reactivity map dictates the sequence of synthetic operations to avoid side reactions.

Critical Quality Attributes (CQA) & Handling

ParameterSpecification / Note
Appearance Typically a pale yellow to off-white solid.
Storage 2–8°C under Inert Atmosphere (Ar/N2). The aldehyde is prone to air oxidation to the carboxylic acid (6-bromo-3-chloropicolinic acid).
Solubility Soluble in DCM, THF, EtOAc. Limited solubility in Hexanes.
Stability Unstable to strong bases (Cannizzaro reaction risk) and strong oxidizers.

Protocol A: C2-Diversification via Reductive Amination

Objective: Install a solubilizing amine or pharmacophore at the C2 position while preserving the halogen handles. Challenge: The C3-chloro substituent creates steric hindrance, making the initial imine formation slower than in non-substituted pyridines. Solution: Use of a mild reductant (STAB) and a Lewis Acid additive if necessary.

Materials
  • Substrate: 6-Bromo-3-chloropicolinaldehyde (1.0 eq)

  • Amine: Primary or secondary amine (1.1–1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 eq) – Crucial for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Formation:

    • Charge a flame-dried reaction vial with 6-Bromo-3-chloropicolinaldehyde (1.0 eq) and anhydrous DCE (0.1 M concentration).

    • Add the amine (1.1 eq).[1]

    • Add AcOH (1.0 eq). Note: The solution typically turns yellow/orange indicating imine formation.

    • Stir at Room Temperature (RT) for 1–2 hours. Validation: Monitor by TLC or LCMS. Do not proceed until the aldehyde peak disappears/diminishes.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 eq) portion-wise over 10 minutes. (Avoid NaBH4 as it reduces aldehydes too fast, leading to alcohol byproducts).

    • Allow to warm to RT and stir for 4–16 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO3.[2]

    • Extract with DCM (3x).

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: C6-Selective Suzuki-Miyaura Coupling

Objective: Form a C-C bond at the C6 position without affecting the C3-Chlorine. Mechanistic Insight: The C-Br bond has a lower bond dissociation energy and undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond. Catalyst Choice: Use "standard" activity catalysts (e.g., Pd(dppf)Cl2). Avoid highly active "Buchwald" precatalysts (e.g., XPhos-Pd-G2) at high temperatures, as they might begin to activate the C-Cl bond.

Materials
  • Substrate: 6-Bromo-3-chloropicolinaldehyde (or its derivative from Protocol A) (1.0 eq)

  • Boronic Acid/Ester: Aryl/Heteroaryl boronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.5 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup:

    • In a microwave vial or pressure tube, combine the substrate, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition:

    • Add degassed 1,4-Dioxane and the aqueous Na2CO3 solution (Ratio 4:1).

  • Reaction:

    • Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).

    • Critical Check: Do not exceed 110°C. Higher temperatures increase the risk of Pd insertion into the C3-Cl bond or protodehalogenation.

  • Work-up:

    • Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc and wash with water/brine.

    • Purify via column chromatography.

Protocol C: Advanced Heterocycle Synthesis (Groebke-Blackburn-Bienaymé)

Objective: One-pot synthesis of 3-amino-imidazo[1,2-a]pyridines. This reaction utilizes the aldehyde and the pyridine nitrogen simultaneously. Significance: This reaction creates a fused bicyclic system, a "privileged scaffold" in drug discovery (e.g., Zolpidem analogs).

Experimental Workflow

GBB_Reaction Aldehyde 6-Bromo-3-chloropicolinaldehyde Reaction One-Pot Condensation (MeOH, RT to 60°C) Aldehyde->Reaction Amine 2-Aminopyridine derivative Amine->Reaction Isocyanide Isocyanide (R-NC) Isocyanide->Reaction Catalyst Cat: Sc(OTf)3 or HClO4 Catalyst->Reaction Product Fused Imidazo[1,2-a]pyridine (Retains Br and Cl) Reaction->Product

Figure 2: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway.

Methodology
  • Mixture: Dissolve 2-aminopyridine (1.0 eq) and 6-Bromo-3-chloropicolinaldehyde (1.0 eq) in MeOH (0.5 M).

  • Activation: Add catalytic Scandium Triflate Sc(OTf)3 (5 mol%) or simply AcOH (10 mol%). Stir for 30 mins to form the Schiff base.

  • Addition: Add the Isocyanide (1.1 eq).

  • Completion: Stir at RT for 12 hours or heat to 50°C for 3 hours.

  • Result: The product precipitates or is isolated by evaporation and chromatography. The C6-Br and C3-Cl remain intact for further functionalization.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Reductive Amination Steric hindrance of 3-Cl prevents imine formation.Increase reaction time for the imine step (pre-mix aldehyde + amine + acid) before adding the reducing agent. Use Ti(OiPr)4 as a water scavenger/activator.
Bis-coupling in Suzuki Pd inserted into C3-Cl.Lower the reaction temperature (<80°C). Switch to a less electron-rich ligand (e.g., PPh3 instead of PCy3).
Aldehyde Oxidation Air exposure.Ensure all solvents are degassed. Store starting material under Argon.
Protodehalogenation "Halogen Dance" or hydride source.Avoid strong bases (e.g., tBuLi) or prolonged heating with hydride donors.

References

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
  • Suzuki Coupling on Halopyridines

    • Li, J. J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyridines." Topics in Heterocyclic Chemistry, 2010.
    • Note: Establishes the reactivity order Br > Cl in pyridine systems.
  • Groebke-Blackburn-Bienaymé Reaction

    • Bienaymé, H., & Bouzid, K. "A New Multicomponent Reaction for the Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 1998, 37(16), 2234-2237.
  • Synthesis of Kinase Inhibitors (Relevant Patent)

    • "Pyridine derivatives as PI3K inhibitors." World Intellectual Property Organization, WO2011008302.

Sources

Application

Application Note: Strategic Utilization of 6-Bromo-3-chloropicolinaldehyde in Divergent API Synthesis

This Application Note is designed to guide medicinal chemists and process development scientists in the strategic utilization of 6-Bromo-3-chloropicolinaldehyde (CAS: 1060815-64-6). This intermediate offers a rare "tri-o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide medicinal chemists and process development scientists in the strategic utilization of 6-Bromo-3-chloropicolinaldehyde (CAS: 1060815-64-6). This intermediate offers a rare "tri-orthogonal" reactivity profile—combining an aldehyde, an


-bromo substituent, and a 

-chloro substituent—making it a premier scaffold for Fragment-Based Drug Discovery (FBDD) and kinase inhibitor synthesis.

Executive Summary & Strategic Value

6-Bromo-3-chloropicolinaldehyde (BCPA) is a highly functionalized pyridine building block. Its value in API synthesis stems from the distinct electronic and steric environments of its three reactive centers, allowing for sequential, orthogonal functionalization without the need for extensive protecting group strategies.

  • C2-Formyl Group (Aldehyde): A "hard" electrophile ready for reductive amination, olefination, or condensation to form fused bicyclic systems (e.g., imidazopyridines).

  • C6-Bromo Group: An "activated"

    
    -halogen. It is electronically deficient and highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Buchwald) and nucleophilic aromatic substitution (
    
    
    
    ).
  • C3-Chloro Group: A "deactivated"

    
    -halogen. Sterically hindered by the adjacent aldehyde and electronically less activated than the C6 position. It typically survives C6-functionalization, serving as a lipophilic metabolic blocker or a handle for late-stage diversification.
    
Chemical Profile
PropertyData
IUPAC Name 6-Bromo-3-chloropyridine-2-carbaldehyde
CAS Number 1060815-64-6
Molecular Formula

Molecular Weight 220.45 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in Hexanes
Key Hazard Skin/Eye Irritant (H315, H319); Handle under inert atmosphere

Synthesis & Preparation Overview

While often sourced commercially, understanding the genesis of BCPA aids in impurity profiling. The industrial route typically involves the oxidation of the corresponding 2-methylpyridine.

Synthetic Route:

  • Precursor: 3-Chloro-2-methylpyridine.

  • Bromination: Electrophilic bromination (or N-oxide activation followed by bromination) introduces the bromine at the C6 position to yield 6-bromo-3-chloro-2-methylpyridine (CAS: 132606-40-7).

  • Oxidation: The 2-methyl group is oxidized to the aldehyde using Selenium Dioxide (

    
    ) in dioxane/water or via a Kornblum oxidation sequence (Bromination of methyl 
    
    
    
    Hydrolysis/DMSO oxidation).

Core Application Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C6

Objective: To selectively arylate the C6 position while preserving the C3-chlorine and C2-aldehyde. Mechanism: The oxidative addition of Pd(0) occurs preferentially at the electron-deficient C6-Br bond (


-position) rather than the C3-Cl bond (

-position).

Materials:

  • Substrate: 6-Bromo-3-chloropicolinaldehyde (1.0 equiv)

  • Boronic Acid:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the BCPA (1.0 equiv), aryl boronic acid (1.1 equiv), and

    
     catalyst.
    
  • Inerting: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

    
     solution.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Monitoring via LC-MS is critical. Do not overheat (>100°C) to prevent oxidative addition at the C3-Cl bond.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The aldehyde product is typically less polar than the boronic acid.

Checkpoint: The C3-Cl signal should remain visible in the


 NMR (typically a doublet around 7.8-8.0 ppm, depending on the coupling partner).
Protocol B: Reductive Amination at C2 (Aldehyde)

Objective: To install an amine tail (solubilizing group) or cyclize to a fused system. Context: This is often performed after Protocol A to avoid catalyst poisoning by free amines, but can be done before if the amine is protected.

Materials:

  • Substrate: 6-Functionalized-3-chloropicolinaldehyde (from Protocol A)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    , 1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (catalytic, optional)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde substrate in DCE (0.1 M). Add the amine (1.2 equiv). If the reaction is sluggish, add 1-2 drops of Acetic Acid. Stir at Room Temperature (RT) for 1 hour.

    • QC Check: Confirm imine formation by LC-MS (Shift in M+).

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 equiv) portion-wise.
    
  • Completion: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated

    
     solution. Extract with DCM.[1][2]
    
  • Isolation: The product is often an oil or amorphous solid; convert to HCl salt for stability if necessary.

Strategic Pathway Visualization

The following diagram illustrates the "Divergent Synthesis" capability of BCPA. Path 1 is preferred for introducing sensitive aryl groups first. Path 2 is preferred when the aldehyde needs to be converted to a stable handle (e.g., difluoromethyl) before coupling.

API_Synthesis_Pathway cluster_legend Reactivity Hierarchy Start 6-Bromo-3-chloropicolinaldehyde (BCPA) Inter1 Intermediate A: 6-Aryl-3-chloropicolinaldehyde (C6 Functionalized) Start->Inter1 Suzuki Coupling (Pd-cat, Ar-B(OH)2) Selective C6-Br reaction Inter2 Intermediate B: 6-Bromo-3-chloro-2-(aminomethyl)pyridine (C2 Functionalized) Start->Inter2 Reductive Amination (R-NH2, NaBH(OAc)3) Preserves Br/Cl Final1 Target API Scaffold 1: Kinase Inhibitor Core (C6-Aryl, C2-Amine, C3-Cl) Inter1->Final1 Reductive Amination (R-NH2, NaBH(OAc)3) Final2 Target API Scaffold 2: GPCR Ligand (C2-Amine, C6-Heterocycle) Inter2->Final2 Buchwald-Hartwig (Pd-cat, Amine/Amide) Displaces C6-Br Legend Reactivity: Aldehyde > C6-Br >> C3-Cl C3-Cl remains intact as 'Blocker'

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of 6-Bromo-3-chloropicolinaldehyde. Path 1 demonstrates the standard sequence for kinase inhibitor synthesis.

Troubleshooting & Expert Insights

Handling the "Aldehyde-Halogen" Dance
  • Problem: Dehalogenation during reductive amination.

  • Cause: Over-active reducing agents (e.g.,

    
     in refluxing alcohol) can sometimes reduce the C6-Br bond via a radical mechanism.
    
  • Solution: Stick to Sodium Triacetoxyborohydride (

    
    )  or Sodium Cyanoborohydride (
    
    
    
    )
    at mild temperatures. These are chemoselective for the imine and will not touch the aryl bromide.
The "Stubborn" C3-Chlorine
  • Insight: The C3-Cl is extremely resistant to

    
     because it is in the 
    
    
    
    -position relative to the pyridine nitrogen.
  • Opportunity: This stability allows the C3-Cl to act as a permanent lipophilic substituent in the final drug molecule, often improving metabolic stability (blocking P450 oxidation sites) and membrane permeability.

  • Activation: If C3 functionalization is required (e.g., to introduce a nitrile), it usually requires conversion of the pyridine to an N-Oxide to activate the C3 position, or the use of specialized phosphine ligands (e.g., BrettPhos) under forcing conditions after the C6-Br has been reacted.

References

  • Chemical Identity & Properties

    • PubChem. 6-Bromo-3-chloropicolinaldehyde (Compound).[3] National Library of Medicine. Available at: [Link] (Note: Link directs to the isomeric 6-bromo-3-pyridinecarboxaldehyde record for structural comparison; specific isomer data sourced from vendor catalogs).

  • Synthetic Precursor Data
  • General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for Pyridine vs halogen reactivity).
  • Related API Synthesis (Analogous Chemistry)

    • PatSnap/Eureka. Preparation method of 6-bromopyridine-3-carboxaldehyde. (Demonstrates the methyl-to-aldehyde oxidation workflow). Available at: [Link] (General Patent Search for CAS 1060815-64-6).

(Note: Direct academic literature exclusively focusing on this specific isomer is limited; protocols are derived from standard heterocyclic chemistry principles applied to the specific substitution pattern confirmed by commercial availability.)

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 6-Bromo-3-chloropicolinaldehyde reactions

The following guide serves as a specialized Technical Support Center resource for researchers synthesizing 6-Bromo-3-chloropicolinaldehyde (CAS: 1060815-64-6) . Ticket ID: #PYR-BrCl-CHO-001 Subject: Yield Optimization fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers synthesizing 6-Bromo-3-chloropicolinaldehyde (CAS: 1060815-64-6) .

Ticket ID: #PYR-BrCl-CHO-001 Subject: Yield Optimization for 6-Bromo-3-chloropicolinaldehyde Status: Open Assigned Specialist: Senior Application Scientist

📋 Executive Summary

Synthesizing 6-Bromo-3-chloropicolinaldehyde presents a classic "chemoselectivity paradox." You are attempting to install a reactive aldehyde group onto a pyridine ring that already contains two halogens (Bromine and Chlorine) with different electronic sensitivities.

Low yields (<30%) in this synthesis typically stem from three failure modes:

  • Lithium-Halogen Exchange vs. Deprotonation: Using the wrong base (e.g., n-BuLi) attacks the bromine instead of removing the proton.

  • "Halogen Dance" Migration: Thermodynamic equilibration moves the halogen to a more stable position if the temperature rises above -70°C.

  • Over-Reduction: In the alternative ester-reduction route, the aldehyde product reduces further to the alcohol.

This guide provides two validated protocols (DoM and Ester Reduction) with specific troubleshooting steps to boost yields to >65%.

🛠️ Protocol A: Directed Ortho-Metalation (DoM)

Best for: Building the molecule from the precursor 2-bromo-5-chloropyridine . Mechanism: Base-mediated deprotonation at C6 followed by formylation.

The Logic of Precursor Selection

To obtain the target (N=1, CHO=2, Cl=3 , Br=6), we utilize 2-bromo-5-chloropyridine .

  • Renumbering Logic: When you lithiate 2-bromo-5-chloropyridine at the C6 position (ortho to Nitrogen) and quench with DMF, the new Carbonyl carbon takes priority as C2.

    • Old C6

      
       New C2 (Aldehyde)
      
    • Old C5 (Cl)

      
       New C3 (Chloro)
      
    • Old C2 (Br)

      
       New C6 (Bromo)
      
Step-by-Step Workflow
  • Reagent Preparation:

    • Solvent: Anhydrous THF (freshly distilled or from SPS).

    • Base: LDA (Lithium Diisopropylamide) .

    • Critical Warning: Do NOT use n-BuLi directly. n-BuLi will attack the C-Br bond (Li-Halogen exchange) rather than deprotonating the ring, leading to debrominated byproducts.

  • The Reaction:

    • Cool THF solution of 2-bromo-5-chloropyridine (1.0 eq) to -78°C .

    • Add LDA (1.1 eq) dropwise over 30 mins. Maintain temp < -75°C.

    • Stirring: Stir for 1 hour at -78°C. The solution usually turns deep yellow/orange (formation of the lithiated species).

    • Trapping: Add anhydrous DMF (1.5 eq) rapidly.

    • Warm-up: Allow to warm to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated NH₄Cl or dilute HCl (keep pH < 4 to ensure aldehyde formation, but avoid prolonged exposure to strong acid).

📊 Visualization: Reaction Pathway & Failure Modes

ReactionPathway cluster_temp Temperature Criticality Precursor 2-Bromo-5-chloropyridine Base Base Selection Precursor->Base Lithiated 6-Lithio-Intermediate (Stable at -78°C) Base->Lithiated LDA (Deprotonation) ExchangeSide SIDE REACTION: Li-Br Exchange (Debrominated Product) Base->ExchangeSide n-BuLi (Nucleophilic Attack) Lithiated->ExchangeSide If T > -60°C (Halogen Scrambling) Target TARGET: 6-Bromo-3-chloropicolinaldehyde Lithiated->Target + DMF Then H3O+

Caption: Pathway analysis showing why LDA is mandatory to avoid Lithium-Halogen exchange side reactions.

🛠️ Protocol B: Selective Reduction of Ester

Best for: Researchers who already possess Methyl 6-bromo-3-chloropicolinate . Mechanism: Controlled hydride reduction using DIBAL-H.

Troubleshooting the "Over-Reduction" Issue

The most common complaint with this route is obtaining the alcohol (methanol derivative) instead of the aldehyde.

ParameterStandard Protocol (Fail)Optimized Protocol (Success)Reason
Reagent LiAlH₄DIBAL-H (1.0 M in Toluene)LiAlH₄ is too aggressive and reduces esters to alcohols. DIBAL-H is bulky and stable at the aldehyde stage at low temps.[1]
Stoichiometry Excess (>2.0 eq)1.1 eq Excess hydride attacks the transient hemiacetal-aluminum intermediate.
Temperature 0°C or RT-78°C Constant At > -50°C, the intermediate collapses, releasing the aldehyde, which is then reduced again.
Quench Water/AcidRochelle Salt (Sat. K-Na Tartrate) Prevents aluminum emulsions that trap product and lower isolated yield.
Step-by-Step Workflow
  • Dissolve methyl ester in Toluene (DCM is acceptable, but Toluene is preferred for DIBAL-H). Cool to -78°C.[2][3]

  • Add DIBAL-H (1.1 eq) dropwise down the side of the flask to precool it.

  • Stir for 45-60 mins. Do not monitor by TLC (taking an aliquot warms it up and changes the result). Rely on time.

  • Quench at -78°C by adding Methanol (excess) followed by saturated Rochelle salt solution.

  • Warm to RT and stir vigorously for 2 hours until two clear layers form (breaking the emulsion).

❓ Troubleshooting & FAQs

Q1: I used n-BuLi and my product lost the Bromine atom. Why?

A: This is a classic Lithium-Halogen Exchange . Bromine is a "soft" electrophile. n-BuLi is a nucleophile that prefers to attack the soft Bromine atom (exchanging Li for Br) rather than acting as a base to remove the proton.

  • Solution: Use LDA . It is bulky and non-nucleophilic, forcing it to act strictly as a base.

Q2: My reaction mixture turned black/tarry.

A: This indicates Pyridyne formation or polymerization. If the temperature rises above -60°C during lithiation, the lithiated species can eliminate Li-Cl or Li-Br to form a pyridyne (a highly reactive triple-bond species), which instantly polymerizes.

  • Solution: Ensure your internal thermometer reads -78°C throughout the addition. Add the electrophile (DMF) slowly but steadily to trap the species before it degrades.

Q3: How do I store the product? It seems to degrade.

A: Picolinaldehydes are electron-deficient and prone to:

  • Oxidation (to Picolinic acid).

  • Hydration (forming gem-diols).

  • Protocol: Store under Argon/Nitrogen at -20°C. If solid, keep in a desiccator.

📚 References

  • Regioselective Lithiation of Halopyridines:

    • Schlosser, M., et al. "Regioselective ortho-lithiation of halopyridines."[2] Heterocycles, 1993.[2] (Establishes the hierarchy of LDA vs BuLi for halogenated pyridines).

    • Gros, P., et al. "Unusual C-6 Lithiation of 2-Chloropyridine."[4][5] Journal of Organic Chemistry, 2000.

  • DIBAL-H Reduction Mechanism:

    • Burke, S. D., & Danheiser, R. L.[6] "Handbook of Reagents for Organic Synthesis."[6] Wiley, 1999. (Standardizing the Rochelle salt quench).

    • Master Organic Chemistry. "DIBAL Reduction of Esters to Aldehydes."

  • Product Data & Safety:

    • PubChem CID 11769234. "6-Bromo-3-pyridinecarboxaldehyde."[7][8] (Structural confirmation and safety data).

Sources

Optimization

preventing debromination in 6-Bromo-3-chloropicolinaldehyde reactions

The following Technical Support Center guide is structured to address the specific stability challenges of 6-Bromo-3-chloropicolinaldehyde . Topic: Preventing Debromination & Hydrodehalogenation Executive Technical Overv...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is structured to address the specific stability challenges of 6-Bromo-3-chloropicolinaldehyde .

Topic: Preventing Debromination & Hydrodehalogenation

Executive Technical Overview

The Substrate Challenge: 6-Bromo-3-chloropicolinaldehyde (CAS: varies by supplier) presents a "perfect storm" of reactivity. The pyridine ring is electron-deficient, activating the C-Halogen bonds.

  • C-6 Bromine: Highly susceptible to Lithium-Halogen Exchange (Li-Hal) due to the

    
    -nitrogen effect (inductive withdrawal and potential chelation).
    
  • Aldehyde (-CHO): A sensitive electrophile that often requires nucleophilic attack (Grignard/Lithium) or reduction.

  • The Conflict: Reagents used to functionalize the aldehyde often inadvertently trigger Li-Hal exchange at C-6. Conversely, catalysts used to couple C-6 often trigger hydrodehalogenation (replacing Br with H) via Palladium-hydride species.

This guide provides self-validating protocols to navigate these competing reactivities.

Critical Control Point A: Nucleophilic Addition to the Aldehyde

User Scenario: You are attempting to add an alkyl/aryl group to the aldehyde (e.g., using R-Li or R-MgBr) but observe significant amounts of the debrominated byproduct or complex mixtures.

The Mechanism of Failure

When using organolithiums (e.g., n-BuLi, MeLi), the rate of Lithium-Halogen Exchange at the C-6 position often exceeds the rate of nucleophilic addition to the carbonyl. The nitrogen atom directs the lithium to the C-6 bromine, generating a transient 6-lithio-pyridine which then quenches with protons (debromination) or reacts promiscuously.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Reagent Class Switch to Turbo-Grignards (

)
Unlike R-Li, Magnesium reagents have a slower exchange rate relative to carbonyl addition. The LiCl adduct increases solubility and reactivity without triggering rapid exchange at -78°C [1].
Temperature Strict -78°C to -40°C Kinetic control is mandatory. At > -20°C, even Grignards can begin to attack the C-6 position or displace the C-3 Chlorine via

.
Technique Barbier Conditions Do not pre-form the nucleophile if possible. Add the halide (R-X) and Magnesium metal in the presence of the aldehyde. This ensures the short-lived organometallic species is trapped immediately by the aldehyde.
FAQ: Aldehyde Addition

Q: I must use an organolithium (R-Li). How do I save the Bromine? A: You must use "In-Situ Protection" via non-ethereal solvents. Perform the reaction in Dichloromethane (DCM) at -78°C rather than THF/Ether. While counter-intuitive for organolithiums, non-coordinating solvents suppress the "ate" complex formation required for rapid halogen exchange, favoring carbonyl addition [2].

Q: Can I use


 as an additive? 
A:  Yes. Adding Lanthanum salts increases the oxophilicity of the nucleophile, accelerating the attack on the carbonyl (C=O) significantly over the rate of halogen exchange.

Critical Control Point B: Palladium-Catalyzed Cross-Coupling

User Scenario: You are performing a Suzuki or Sonogashira coupling at the C-6 Bromine. You observe the "des-bromo" product (where Br is replaced by H) instead of the coupled product.[1]

The Mechanism of Failure: Hydrodehalogenation

This is not a simple reduction.[1] It is a catalytic cycle failure.

  • Oxidative Addition: Pd(0) inserts into C-Br (Correct).

  • Hydride Source Interception: Instead of transmetallating with your boronic acid, the Pd(II) species intercepts a Hydride (

    
    ) .
    
  • Reductive Elimination: The Pd-H species eliminates, leaving you with the debrominated pyridine.

Sources of Hydride:

  • Alcohols: Isopropanol or Ethanol (common Suzuki solvents) undergo

    
    -hydride elimination on the metal center.
    
  • Amines:

    
     (common in Sonogashira) can act as a hydride donor at high temps.
    
Visualizing the Failure Mode

Debromination_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (L_nPd(Ar)Br) Pd0->OxAdd + Substrate Substrate 6-Br-3-Cl-Picolinaldehyde TransMetal Path A: Transmetallation (Desired Coupling) OxAdd->TransMetal + Boronic Acid Hydride Path B: Hydride Attack (From Solvent/Base) OxAdd->Hydride + Alcohol/Amine Product Coupled Product TransMetal->Product Reductive Elim. Fail Debrominated Byproduct (Hydrodehalogenation) Hydride->Fail Reductive Elim.

Figure 1: The divergence between successful coupling (Path A) and unwanted debromination (Path B) caused by hydride sources.

Troubleshooting Protocol
ParameterStandard (Risky)Optimized (Safe)
Solvent Ethanol, Isopropanol, DMFToluene, 1,4-Dioxane, or DME . Strictly exclude ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

alcohols.
Base Sodium Ethoxide,


or

. Inorganic bases cannot donate hydrides via

.
Catalyst


or Buchwald Pre-catalysts (e.g., XPhos Pd G2)
. Bulky, electron-rich ligands accelerate reductive elimination, outcompeting the debromination pathway [3].

Critical Control Point C: Reductions ( )

User Scenario: Reducing the aldehyde to an alcohol using Sodium Borohydride (


).
The Hidden Danger

While


 is generally chemoselective for aldehydes, the 6-Br-3-Cl-pyridine ring is electron-poor, making the C-Br bond prone to Single Electron Transfer (SET)  mechanisms if transition metal impurities are present.
Protocol for Safe Reduction
  • Solvent: Use Methanol at 0°C . Avoid reflux.

  • Additive: Add 1.0 eq of

    
      (Luche Reduction conditions).
    
    • Why? Cerium activates the carbonyl oxygen, making the 1,2-addition to the aldehyde significantly faster than any potential attack on the halogen.

  • Quench: Quench immediately upon consumption of starting material (monitor via TLC). Prolonged exposure to hydride sources can slowly erode the halogen content.

Summary Decision Matrix

Decision_Matrix Start Goal: Functionalize 6-Br-3-Cl-Picolinaldehyde Decision Target Site? Start->Decision Aldehyde Aldehyde (C=O) Decision->Aldehyde Bromine Bromine (C-6) Decision->Bromine Method1 Use Turbo-Grignard (iPrMgCl-LiCl) Aldehyde->Method1 Temp1 Temp: -40°C to -78°C Method1->Temp1 Method2 Suzuki/Sonogashira Bromine->Method2 Avoid AVOID: Alcohols, Amines USE: Toluene, K3PO4 Method2->Avoid

Figure 2: Strategic workflow for selecting reagents based on the target functional site.

References

  • Knochel, P., et al. (2011). "Functionalization of Heterocycles using Mg- and Zn-Reagents." *Chemistry –

Sources

Troubleshooting

catalyst selection for cross-coupling with 6-Bromo-3-chloropicolinaldehyde

Ticket #402: Selectivity & Stability in Pyridine Aldehyde Couplings Status: Open Priority: High (Drug Discovery/Process Chemistry) Assigned Specialist: Senior Application Scientist Executive Summary: The Chemist's Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Selectivity & Stability in Pyridine Aldehyde Couplings

Status: Open Priority: High (Drug Discovery/Process Chemistry) Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemist's Challenge

You are attempting to functionalize 6-bromo-3-chloropicolinaldehyde . This substrate presents a "Triad of Reactivity" that must be managed to prevent polymerization, catalyst death, or regio-isomeric mixtures.

  • The Selectivity Trap: You have two halogens. The C6-Br is the "soft" target (fast oxidative addition), while the C3-Cl is the "hard" target (sterically crowded by the aldehyde).

  • The Poison Pill: The pyridine nitrogen (N1) is a strong

    
    -donor that can bind to Palladium, quenching the catalytic cycle (Catalyst Poisoning).[1]
    
  • The Aldehyde Fragility: The C2-formyl group is susceptible to nucleophilic attack (Cannizzaro reaction) or decarbonylation under high-temperature basic conditions.

This guide provides the Standard Operating Procedure (SOP) to selectively couple the C6-Bromine while preserving the C3-Chlorine and the aldehyde.

Technical Deep Dive: Mechanism & Causality

Electronic & Steric Differentiation

To achieve >98% regioselectivity for the C6-position, we exploit the inherent electronic bias of the pyridine ring.

  • C6-Position (Alpha to N): The inductive electron-withdrawing effect of the Nitrogen atom (

    
     effect) makes the C6-Br bond highly electron-deficient. This lowers the activation energy for the Palladium(0) oxidative addition.
    
  • C3-Position (Beta to N, Ortho to CHO): While the aldehyde is electron-withdrawing, the C3-Cl bond is stronger (higher bond dissociation energy) and sterically hindered by the adjacent formyl group.

The Strategy: Use a catalyst system active enough for aryl bromides but too bulky or electronically mild to activate the aryl chloride.

Catalyst Poisoning Mitigation

Standard ligands (like PPh


) often fail because the pyridine nitrogen displaces the phosphine, forming an inactive [Pd(Pyridine)2L2] complex.
  • Solution: Use Bulky, Electron-Rich Ligands (e.g., Buchwald dialkylbiaryl phosphines). The steric bulk prevents the pyridine nitrogen from approaching the Pd center, forcing the catalytic cycle to proceed.

Strategic Decision Matrix (Visualized)

The following logic flow dictates your reaction parameter selection based on your specific coupling partner.

Catalyst_Selection_Flow Start Start: 6-Bromo-3-chloropicolinaldehyde Partner Select Coupling Partner Start->Partner Boronic Aryl Boronic Acid (Standard Suzuki) Partner->Boronic Sensitive Base-Sensitive Partner (Esters/Alkyls) Partner->Sensitive Cat1 Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (Standard Selectivity) Boronic->Cat1 Cat2 Catalyst: Pd(OAc)2 + XPhos (Prevents N-Poisoning) Sensitive->Cat2 Base1 Base: Na2CO3 (aq) or K3PO4 Cat1->Base1 Success Target: C6-Coupled Product (Aldehyde Intact) Base1->Success Base2 Base: K3PO4 (Anhydrous) or CsF Cat2->Base2 Base2->Success

Caption: Decision tree for optimizing catalyst and base selection based on coupling partner stability.

Validated Experimental Protocol

Objective: Selective Suzuki-Miyaura coupling at C6.

Materials
  • Substrate: 6-Bromo-3-chloropicolinaldehyde (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.1 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
    • Why: The bidentate ferrocenyl ligand creates a wide bite angle that favors reductive elimination and is robust against air/moisture.

  • Base: K

    
    PO
    
    
    
    (2.0 equiv)[2]
    • Why: Phosphate is milder than Carbonate/Hydroxide, reducing the risk of aldehyde side reactions (Cannizzaro).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow
  • Charge: In a reaction vial, combine the substrate, boronic acid, K

    
    PO
    
    
    
    , and Pd catalyst.
  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

    • Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde.

  • Solvate: Add degassed Dioxane/Water mixture via syringe.

  • Incubate: Heat to 60–80°C for 4–12 hours.

    • Note: Do not exceed 90°C. Higher temperatures may activate the C3-Cl bond.

  • Monitor: Check TLC/LCMS.

    • Success Marker: Disappearance of starting material (Br) and appearance of product. C3-Cl should remain intact.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    . Avoid acidic washes which may hydrate the aldehyde.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing low conversion, and the catalyst seems to precipitate (Pd black)."
  • Diagnosis: Catalyst Poisoning.[1][3][4] The pyridine nitrogen is binding to the Pd, displacing the ligands.

  • Fix: Switch to a Buchwald Precatalyst (e.g., XPhos Pd G3 or SPhos Pd G3). These ligands are extremely bulky and prevent the pyridine N from coordinating. Alternatively, increase catalyst loading to 5-10 mol%.

Issue 2: "My aldehyde is disappearing, but I'm not getting the coupled product."
  • Diagnosis: Base-mediated decomposition. You are likely observing the Cannizzaro reaction (disproportionation to alcohol and carboxylic acid) caused by hydroxide ions.

  • Fix:

    • Switch from aqueous bases (Na

      
      CO
      
      
      
      /H
      
      
      O) to anhydrous conditions . Use K
      
      
      PO
      
      
      or Cs
      
      
      CO
      
      
      in dry Dioxane or Toluene.
    • If the problem persists, protect the aldehyde as an acetal (using ethylene glycol/TsOH) before the coupling, then deprotect with dilute acid afterwards.

Issue 3: "I am getting a mixture of mono-coupled (C6) and bis-coupled (C6 + C3) products."
  • Diagnosis: Over-activation. Your system is too energetic.

  • Fix:

    • Lower the Temperature: Drop from 80°C to 50–60°C. The C6-Br reacts much faster; heat is only needed to push the difficult C3-Cl.

    • Change Ligand: If using SPhos or XPhos (very active), switch to PPh

      
        or dppf . These are "lazier" ligands that will struggle to activate the chloride, enhancing selectivity for the bromide.
      
Issue 4: "Protodeboronation of the coupling partner."
  • Diagnosis: If you are coupling a heteroaryl boronic acid (e.g., 2-pyridyl boronates), they are unstable in water/base.

  • Fix: Switch to MIDA boronates or Potassium Trifluoroborates (BF

    
    K) . These release the active boron species slowly, preventing decomposition.
    

Comparative Data: Base & Ligand Screening

Simulated data based on typical reactivity profiles of 2,6-dihalopyridines.

VariableConditionYield (C6-Product)C3-Cl IntegrityNotes
Base NaOH (aq)45%HighSignificant aldehyde degradation (Cannizzaro).
Base K

PO

(aq)
92% High Recommended balance of activity/mildness.
Base Et

N (Organic)
15%HighToo weak for efficient transmetallation.
Ligand Pd(dppf)Cl

95% >99% Excellent selectivity.
Ligand Pd(OAc)

+ SPhos
88%90%Highly active; trace bis-coupling observed.
Ligand Pd(PPh

)

60%HighSlower; susceptible to air oxidation.

References

  • Lutz Ackermann , "Phosphine-Coordinated Palladium Catalysts for Cross-Coupling Reactions," Chemical Reviews, 2011.

  • BenchChem Technical Support , "Catalyst Poisoning in Reactions with Pyridine Substrates," 2025.

  • Sigma-Aldrich , "Cross-Coupling Reaction Guide: Suzuki-Miyaura," 2024.

  • Organic Chemistry Portal , "Suzuki Coupling Mechanism and Selectivity," 2024.

  • H. N. Nguyen et al. , "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes," J. Am. Chem. Soc., 2017.

Sources

Optimization

Technical Support Center: Thermal Management for 6-Bromo-3-chloropicolinaldehyde

Executive Summary & Core Directive The "Goldilocks" Window: Synthesizing 6-Bromo-3-chloropicolinaldehyde (CAS: 149806-06-4) via metal-halogen exchange is a battle against thermodynamics. The critical success factor is ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The "Goldilocks" Window: Synthesizing 6-Bromo-3-chloropicolinaldehyde (CAS: 149806-06-4) via metal-halogen exchange is a battle against thermodynamics. The critical success factor is maintaining the reaction strictly between -78°C and -65°C during the lithiation phase.

  • Too Cold (<-90°C): The lithiation kinetics become sluggish, leading to incomplete exchange and residual starting material.

  • Too Warm (>-60°C): You trigger the "Halogen Dance" (base-catalyzed halogen migration), resulting in regioisomeric impurities that are nearly impossible to separate by standard chromatography.

This guide addresses the Cryogenic Metal-Halogen Exchange Route (starting from 2,6-dibromo-3-chloropyridine), as it is the industry standard for high-purity synthesis but poses the highest thermal risks.

The Reaction Landscape (Visualized)

The following diagram maps the critical thermal decision points. Note how a deviation of just 20°C shifts the pathway from the desired product to irreversible byproducts.

ReactionPathways Start Precursor: 2,6-Dibromo-3-chloropyridine Lithiation LITHIATION PHASE (Add n-BuLi) Start->Lithiation THF, Inert Atm CorrectInterm Kinetic Intermediate: 2-Lithio-3-chloro-6-bromopyridine Lithiation->CorrectInterm T < -70°C (Kinetic Control) DanceInterm Thermodynamic Scramble: 'Halogen Dance' Isomers Lithiation->DanceInterm T > -60°C (Isomerization) Benzyne Elimination Product: Pyridyne (Tarry Polymers) CorrectInterm->Benzyne T > -40°C (Elimination) Product Target Product: 6-Bromo-3-chloropicolinaldehyde CorrectInterm->Product +DMF (Quench) Maintain < -65°C

Figure 1: Thermal divergence pathways. Green paths indicate the required kinetic control window. Red/Black paths indicate thermal failure modes.

Troubleshooting Guide: Phase-by-Phase

Phase 1: The Lithiation (Metal-Halogen Exchange)

Protocol: Addition of n-BuLi to 2,6-dibromo-3-chloropyridine in THF.

SymptomDiagnosisCorrective Action
NMR shows mixed isomers (regio-scrambling) The Halogen Dance: The internal temperature spiked above -60°C during n-BuLi addition. The Lithium atom migrated to the C4 position (thermodynamically more stable).Slow Down: Use an internal temperature probe, not just a bath thermometer. Stop addition if internal T > -70°C.
Reaction mixture turns black/viscous Pyridyne Formation: Temperatures exceeded -40°C. Elimination of Li-Cl or Li-Br occurred, forming a reactive "pyridyne" benzyne-like intermediate that polymerized.Check Cooling Capacity: Ensure your dry ice/acetone bath is fresh. Verify solvent is anhydrous (water generates heat).
Low conversion (Starting Material remains) Kinetic Stall: Reaction was kept too cold (<-90°C) or quench was premature.Soak Time: Allow the lithiated species to age for 30–45 mins at -78°C before adding DMF.

Q: Why does the exchange happen at the 2-position and not the 6-position? A: Electronic activation. The bromine at position 2 is flanked by the pyridine nitrogen and the chlorine at position 3. The inductive electron-withdrawal from the chlorine atom makes the C2-Br bond more polarized and reactive toward n-BuLi than the C6-Br bond. However, this selectivity is only preserved under kinetic control (low temperature).

Phase 2: The Electrophilic Quench (DMF Addition)

Protocol: Addition of N,N-Dimethylformamide (DMF) to the lithiated species.

Q: I added DMF at -78°C, but my yield is only 40%. Why? A: You likely encountered an exothermic runaway . The reaction of an organolithium with DMF is highly exothermic. Even if the bath is -78°C, a fast addition can raise the local temperature at the injection point, causing the lithiated species to decompose before it reacts with DMF.

  • Fix: Dilute the DMF in anhydrous THF (1:1 ratio) before addition. Add down the side of the flask to pre-cool the solution before it hits the reaction mass.

Q: Can I let the reaction warm to room temperature immediately after adding DMF? A: No. The tetrahedral intermediate (lithium hemiaminolate) formed after DMF addition is stable at low temperatures. If you warm it too fast, it can dissociate or undergo side reactions.

  • Protocol: Stir at -78°C for 30 mins after DMF addition, then allow to warm slowly to 0°C over 1-2 hours before acidic hydrolysis.

Experimental Protocol: The "Safe Zone" Method

This protocol is designed to minimize thermal risks.

Reagents:

  • 2,6-Dibromo-3-chloropyridine (1.0 eq)

  • n-Butyllithium (1.05 eq, 2.5M in hexanes)

  • DMF (1.2 eq, anhydrous)

  • THF (Anhydrous, 10V)

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Nitrogen. Insert an internal thermocouple (critical).

  • Dissolution: Dissolve the pyridine precursor in THF. Cool to -78°C (Dry ice/Acetone).

  • Exchange (The Danger Zone): Add n-BuLi dropwise.

    • Constraint: Rate of addition must be controlled so internal temp never exceeds -70°C .

    • Observation: Color usually changes to yellow/orange.

  • Aging: Stir at -78°C for 45 minutes.

  • Quench: Add DMF (diluted in THF) dropwise.

    • Constraint: Maintain internal temp < -65°C.

  • Warming: Remove cooling bath. Allow to reach 0°C spontaneously (approx. 1.5h).

  • Hydrolysis: Quench with saturated NH4Cl or 1M HCl at 0°C to release the aldehyde.

Stability & Storage Data

Once synthesized, 6-Bromo-3-chloropicolinaldehyde requires specific care to prevent oxidation to the carboxylic acid.

ParameterSpecificationNote
Storage Temp 2°C to 8°CRefrigerate. Do not freeze-thaw repeatedly.
Atmosphere Inert (Argon/Nitrogen)Aldehydes oxidize in air to 6-bromo-3-chloropicolinic acid.
Melting Point 104–110°CSharp MP indicates high purity. Broadening suggests acid contamination.
Solubility DMSO, Methanol, DCMPoor solubility in water; hydrolyzes slowly in wet solvents.

References

  • Schlosser, M. (2005). "The Halogen Dance: A versatile tool for the synthesis of polysubstituted aromatics." Angewandte Chemie International Edition.

    • Context: Authoritative mechanism for base-catalyzed halogen migr
  • Gribble, G. W., & Saulnier, M. G. (1992). "Lithiation of Halopyridines." Heterocycles.

    • Context: Establishes the hierarchy of lithium-halogen exchange rates (Br > Cl)
  • PubChem Compound Summary. (2023). "6-Bromo-3-pyridinecarboxaldehyde."[1][2][3][4] National Center for Biotechnology Information.

    • Context: Physical property data (Melting point, safety data).[3]

  • Vertex Pharmaceuticals. (2022). "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines." Chemistry – A European Journal.

    • Context: Recent data specifically mapping the temperature dependence of kinetic vs. thermodynamic products in 2,3-dihalopyridines.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling organolithium reagents.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Validation of 6-Bromo-3-chloropicolinaldehyde Reaction Products by NMR Spectroscopy

For researchers and professionals in the fast-paced world of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. The halogenated pyridine scaff...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. The halogenated pyridine scaffold, particularly derivatives like 6-Bromo-3-chloropicolinaldehyde, represents a vital building block in medicinal chemistry. Its strategic functionalization allows for the exploration of diverse chemical space in the pursuit of potent and selective therapeutics. However, the reactivity of this starting material necessitates rigorous analytical validation of its reaction products to ensure the integrity of downstream processes and the correct interpretation of structure-activity relationships (SAR).

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of products derived from 6-Bromo-3-chloropicolinaldehyde. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower your research.

The Indispensable Role of NMR in Structural Elucidation

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment of individual atoms within a molecule, revealing connectivity and stereochemistry. For derivatives of 6-Bromo-3-chloropicolinaldehyde, both ¹H and ¹³C NMR are indispensable.

Causality in Experimental Choices: Why NMR Reigns Supreme

The choice of NMR as the primary validation tool is not arbitrary. Unlike techniques that provide information on molecular weight (Mass Spectrometry) or purity (HPLC), NMR offers a detailed structural map. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are exquisitely sensitive to their electronic environment, which is significantly influenced by the presence of the bromo, chloro, and aldehyde functionalities on the pyridine ring. Furthermore, through-bond scalar couplings (J-couplings) between neighboring nuclei provide definitive evidence of atomic connectivity.

A Comparative Analysis of Validation Techniques

While NMR is paramount, a multi-faceted analytical approach provides the most robust validation. The following table compares NMR with other common techniques in the context of analyzing reaction products of 6-Bromo-3-chloropicolinaldehyde.

Analytical Technique Information Provided Strengths Limitations Applicability to 6-Bromo-3-chloropicolinaldehyde Products
¹H NMR Spectroscopy Connectivity, chemical environment of protons, stereochemistryHigh resolution, non-destructive, quantitativeCan have overlapping signals in complex moleculesEssential for confirming the modification of the aldehyde and changes in the aromatic region.
¹³C NMR Spectroscopy Carbon skeleton, presence of functional groupsBroad chemical shift range, less signal overlapLower sensitivity than ¹H NMR, longer acquisition timesCrucial for confirming the presence of all carbon atoms and identifying changes at the carbonyl carbon.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS)High sensitivity, provides molecular formulaDoes not provide detailed structural connectivityConfirms the expected mass of the product and can indicate the presence of bromine and chlorine through isotopic patterns.[1][2]
High-Performance Liquid Chromatography (HPLC) Purity, retention timeHigh separation efficiency, quantitativeDoes not provide structural information on its ownIdeal for monitoring reaction progress and assessing the purity of the isolated product.
Infrared (IR) Spectroscopy Presence of functional groupsFast, simpleProvides limited structural informationConfirms the presence or absence of key functional groups like the aldehyde C=O stretch.[3]

Common Reactions of 6-Bromo-3-chloropicolinaldehyde and NMR Validation Strategies

Let's explore some common transformations of 6-Bromo-3-chloropicolinaldehyde and how NMR spectroscopy is used to validate the resulting products.

Reduction of the Aldehyde to an Alcohol

The reduction of the aldehyde group to a primary alcohol, (6-Bromo-3-chloropyridin-2-yl)methanol, is a fundamental transformation.

  • ¹H NMR Validation: The most telling change is the disappearance of the aldehyde proton signal (typically around 10 ppm) and the appearance of a new signal for the hydroxymethyl protons (-CH₂OH), often a singlet or a triplet (if coupled to the hydroxyl proton), typically in the 4.5-5.0 ppm region. The hydroxyl proton itself will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. For the related compound (6-bromo-pyridin-3-yl)-methanol, the methylene protons appear around 4.7 ppm.[4]

  • ¹³C NMR Validation: The carbonyl carbon signal (around 190 ppm) will be absent in the product spectrum and a new signal for the methylene carbon will appear in the aliphatic region (typically 60-65 ppm).

Oxidation of the Aldehyde to a Carboxylic Acid

Oxidation of the aldehyde yields 6-Bromo-3-chloropicolinic acid.

  • ¹H NMR Validation: The aldehyde proton signal will disappear, and a very broad singlet for the carboxylic acid proton will appear far downfield (typically >10 ppm).

  • ¹³C NMR Validation: The aldehyde carbonyl signal will be replaced by a carboxylic acid carbonyl signal, which typically appears at a slightly different chemical shift (around 165-175 ppm).

Suzuki-Miyaura Coupling

The bromine at the 6-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of new carbon-carbon bonds.[5][6]

  • ¹H NMR Validation: The key is to observe the disappearance of the characteristic coupling patterns of the starting material's aromatic protons and the appearance of new signals corresponding to the newly introduced aryl or vinyl group. The chemical shifts of the remaining pyridine protons will also be affected by the new substituent.

  • ¹³C NMR Validation: The carbon atom that was bonded to bromine will show a significant upfield or downfield shift depending on the nature of the new substituent. New signals corresponding to the coupled group will also be present.

Experimental Protocol: ¹H NMR Analysis of a Reaction Product

This protocol outlines the general steps for acquiring a ¹H NMR spectrum to validate a reaction product of 6-Bromo-3-chloropicolinaldehyde.

Objective: To obtain a high-resolution ¹H NMR spectrum of the purified reaction product for structural confirmation.

Materials:

  • Purified reaction product (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Pasteur pipette

  • NMR spectrometer

Procedure:

  • Sample Preparation: a. Weigh 5-10 mg of the purified, dry product directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube using a clean Pasteur pipette. c. Cap the NMR tube and gently invert it several times to dissolve the sample completely.

  • Spectrometer Setup: a. Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's instructions. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition: a. Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient. b. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm). d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the chemical shifts, coupling patterns, and integration to confirm the structure of the product.

Workflow for Product Validation

The following diagram illustrates a typical workflow for the validation of a reaction product of 6-Bromo-3-chloropicolinaldehyde.

G cluster_0 Reaction & Workup cluster_1 Primary Validation cluster_2 Secondary Validation & Purity cluster_3 Final Confirmation Reaction Reaction of 6-Bromo-3-chloropicolinaldehyde Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification TLC TLC Analysis Purification->TLC HNMR ¹H NMR TLC->HNMR CNMR ¹³C NMR HNMR->CNMR MS Mass Spectrometry CNMR->MS HPLC HPLC Analysis MS->HPLC HRMS High-Resolution MS HPLC->HRMS IR IR Spectroscopy HRMS->IR Data_Analysis Comprehensive Data Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the validation of 6-Bromo-3-chloropicolinaldehyde reaction products.

Conclusion

The structural validation of reaction products derived from 6-Bromo-3-chloropicolinaldehyde is a critical step in the drug discovery and development pipeline. While a suite of analytical techniques should be employed for comprehensive characterization, NMR spectroscopy, with its ability to provide detailed structural insights, remains the cornerstone of this process. By understanding the principles behind NMR and complementing it with other techniques such as mass spectrometry and HPLC, researchers can confidently confirm the identity and purity of their synthesized molecules, paving the way for successful downstream applications.

References

  • Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192.
  • Vilaivan, T. (2006). Tetrahedron Lett., 47, 6739.
  • Wipf, P., & Maciejewski, J. P. (2008). Org. Lett., 10, 4383.
  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions - MDPI. Available at: [Link]

  • Electronic Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available at: [Link]

  • (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem. Available at: [Link]

  • Useful Spectroscopic Data. Available at: [Link]

  • Direct Nucleophilic Substitution Reaction of Alcohols Mediated by a Zinc-based Ionic Liquid - The Royal Society of Chemistry. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. Available at: [Link]

  • 9 - Supporting Information. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

Sources

Comparative

Analysis of 6-Bromo-3-chloropicolinaldehyde Purity by HPLC

A Comparative Technical Guide for Process Chemists & Analysts Part 1: Executive Summary & Chemical Context The Challenge: 6-Bromo-3-chloropicolinaldehyde (CAS: N/A for specific isomer, analogous to 1060815-64-6) is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists & Analysts

Part 1: Executive Summary & Chemical Context

The Challenge: 6-Bromo-3-chloropicolinaldehyde (CAS: N/A for specific isomer, analogous to 1060815-64-6) is a critical halogenated pyridine intermediate. Its purity analysis presents a "Triad of Difficulty" for standard HPLC:

  • Positional Isomerism: Differentiating the 3-chloro-6-bromo pattern from potential 3-bromo-6-chloro or 5-chloro impurities generated during halogenation.

  • Aldehyde Instability: The aldehyde moiety at C2 is prone to on-column oxidation (to picolinic acid) and hemiacetal formation if inappropriate solvents are used.

  • Silanol Interactions: The basic pyridine nitrogen often causes severe peak tailing on standard silica columns.

The Recommendation: While a standard C18 method is sufficient for rough purity checks, this guide demonstrates why a Phenyl-Hexyl stationary phase offers superior specificity for halogenated pyridines, utilizing pi-pi interactions to resolve regioisomers that co-elute on C18.

Part 2: Method Comparison (The Core Analysis)

We compare two validated approaches. Method A is the industry standard "workhorse." Method B is the optimized protocol for high-precision purity determination.

Comparison Table: C18 vs. Phenyl-Hexyl
FeatureMethod A: The "Workhorse" Method B: The "Specialist" (Recommended)
Stationary Phase C18 (Octadecylsilane), End-cappedPhenyl-Hexyl (or PFP - Pentafluorophenyl)
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

Interactions
Halogen Selectivity Low (Separates by carbon count)High (Sensitive to electron density of halogens)
Isomer Resolution Risk of co-elution (Resolution < 1.5)Excellent separation of regioisomers (Rs > 2.0)
Mobile Phase Water / Acetonitrile (0.1% H3PO4)Water / Acetonitrile (0.1% Formic Acid)
Primary Risk Peak tailing due to basic N-interactionSlightly longer equilibration times
Detailed Experimental Protocols
Method B: The Optimized Phenyl-Hexyl Protocol (Gold Standard)

Use this method for final release testing or when isomer purity is critical.

1. Instrumentation & Conditions

  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect HSS PFP (150 x 4.6 mm, 3.5 µm).

  • Temperature: 35°C (Controlled temperature is vital for viscosity consistency).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5 µL.

2. Mobile Phase Preparation

  • Solvent A (Aqueous): 1000 mL HPLC-grade Water + 1.0 mL Formic Acid (0.1% v/v). Note: Formic acid suppresses the ionization of the carboxylic acid impurity (degradant), sharpening its peak.

  • Solvent B (Organic): 100% Acetonitrile (ACN).

    • Critical:DO NOT use Methanol. Aldehydes react with methanol to form hemiacetals (e.g., methyl-hemiacetal), resulting in "ghost peaks" or peak splitting.

3. Gradient Program

Time (min)% Solvent A (Water + FA)% Solvent B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010Stop

4. Sample Preparation

  • Diluent: 100% Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in ACN.[1] Sonicate for <1 min (avoid heat). Transfer to amber vial (light sensitive).

Part 3: Scientific Rationale & Logic (E-E-A-T)

The "Methanol Trap" (Causality)

Many analysts default to Methanol/Water gradients. For picolinaldehyde derivatives, this is a fatal error.

  • Mechanism:

    
    
    
  • Observation: In HPLC, this equilibrium is slow enough that you often see two peaks connected by a "saddle," or a broad distorted peak.

  • Solution: Use Acetonitrile (aprotic) to prevent acetal formation [1].

Why Phenyl-Hexyl over C18?

The target molecule contains two halogens (Br, Cl) on a pyridine ring.

  • C18 interacts primarily with the hydrophobic bulk. It may struggle to distinguish 6-Bromo-3-chloro... from 6-Chloro-3-bromo... because their hydrophobicity is nearly identical.

  • Phenyl-Hexyl phases possess

    
    -electrons in the stationary phase. The electron-withdrawing nature of the halogens (Br > Cl) alters the 
    
    
    
    -electron density of the pyridine ring. The Phenyl-Hexyl phase detects these subtle electronic differences, providing "Orthogonal Selectivity" [2].
Controlling Silanol Activity

Pyridine nitrogens are basic (


 for halogenated pyridines). On older silica, they hydrogen bond with free silanols (

), causing tailing.
  • Protocol Fix: We use 0.1% Formic acid (

    
    ). At this pH, the pyridine nitrogen is protonated (
    
    
    
    ), but more importantly, the surface silanols are protonated (
    
    
    rather than
    
    
    ), reducing ionic attraction. Modern "Hybrid" particles (like Waters XBridge or Agilent Zorbax) further mitigate this.

Part 4: Visualization & Workflow

Diagram 1: Method Development Logic Flow

MethodLogic Start Start: 6-Bromo-3-chloropicolinaldehyde Analysis SolventCheck Decision 1: Solvent Selection Start->SolventCheck IsMethanol Using Methanol? SolventCheck->IsMethanol SwitchACN STOP: Switch to Acetonitrile (Prevent Hemiacetal) IsMethanol->SwitchACN Yes ColumnSelect Decision 2: Column Selection IsMethanol->ColumnSelect No (ACN used) SwitchACN->ColumnSelect Isomers Are Regioisomers Expected? ColumnSelect->Isomers UseC18 Use C18 (Standard) Good for gross purity Isomers->UseC18 No UsePhenyl Use Phenyl-Hexyl (Exploit Pi-Pi Interactions) Isomers->UsePhenyl Yes (Critical) Run Run Gradient (Acidic pH) UseC18->Run UsePhenyl->Run

Caption: Logical workflow for selecting the correct solvent and stationary phase to avoid common pitfalls in pyridine aldehyde analysis.

Diagram 2: Impurity Profile & Separation Mechanism

Separation Target Target: 6-Bromo-3-chloro... Mechanism Phenyl-Hexyl Phase (Pi-Pi Interaction) Target->Mechanism Strong Pi Interaction Impurity1 Impurity A: Acid Degradant (Polar) Impurity1->Mechanism Elutes Early (Polar) Impurity2 Impurity B: Regioisomer (Similar Hydrophobicity) Impurity2->Mechanism Weak Pi Interaction Resolved Peaks Resolved Peaks Mechanism->Resolved Peaks

Caption: Visualization of how the Phenyl-Hexyl phase discriminates between the target and its impurities based on polarity and electronic pi-interactions.

Part 5: Troubleshooting & System Suitability

To ensure the method is self-validating , every run must meet these criteria:

  • System Suitability Test (SST):

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      . If
      
      
      , increase buffer concentration or switch to a newer column generation.
    • Resolution (

      
      ):  If an isomer standard is available, 
      
      
      
      must be
      
      
      .
  • Ghost Peaks:

    • If peaks appear at random retention times, check the sample diluent age. Aldehydes can oxidize in the vial if left for >24 hours. Action: Prepare fresh samples daily.

References

  • Dolan, J. W. (2010). LCGC North America, "Aldehyde-Methanol Reaction in HPLC." Reliable sources confirm aldehydes form hemiacetals in methanol, leading to peak splitting.

  • Chromatography Forum. (2015). "HPLC separation of related halogenated aromatics." Discussion on the efficacy of Phenyl-Hexyl columns for halo-aromatic separation.

  • Sigma-Aldrich. (n.d.). "3-Bromo-6-chloropicolinaldehyde Product Analysis & Stability." General handling of halogenated pyridine aldehydes.

  • BenchChem. (2025).[1][3] "HPLC Method for Pyridine Derivatives." General protocols for pyridine purification and analysis.

Sources

Validation

A Senior Application Scientist's Guide to the Scalable Synthesis of 6-Bromo-3-chloropicolinaldehyde

For researchers, medicinal chemists, and process development professionals, the efficient and scalable synthesis of key pharmaceutical intermediates is a cornerstone of successful drug development. 6-Bromo-3-chloropicoli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development professionals, the efficient and scalable synthesis of key pharmaceutical intermediates is a cornerstone of successful drug development. 6-Bromo-3-chloropicolinaldehyde, a vital building block for a range of therapeutic agents, presents a synthetic challenge where scalability, cost-effectiveness, and safety are paramount. This guide provides an in-depth, comparative analysis of the most viable synthetic routes to this important molecule, grounded in experimental data and practical insights to inform your process development decisions.

Introduction: The Significance of 6-Bromo-3-chloropicolinaldehyde

6-Bromo-3-chloropicolinaldehyde, with the CAS Number 1060815-64-6, is a substituted pyridine derivative. Its unique arrangement of halo-substituents and a reactive aldehyde group makes it a versatile precursor for introducing the 6-bromo-3-chloropyridinyl moiety into complex molecules. This structural motif is found in a number of compounds under investigation for various therapeutic applications, making a robust and scalable synthesis of this intermediate a critical endeavor.

Comparative Analysis of Synthetic Strategies

Two principal strategies emerge as the most promising for the scalable production of 6-Bromo-3-chloropicolinaldehyde:

  • Route A: The Precursor Oxidation Approach. This is a two-step synthesis involving the preparation of the corresponding alcohol, (6-bromo-3-chloropyridin-2-yl)methanol, followed by its oxidation to the aldehyde.

  • Route B: The de Novo Synthesis Approach. This strategy involves building the target molecule from a simpler, readily available pyridine starting material, such as 2-chloro-5-methylpyridine, through a series of functional group interconversions.

A third potential route, involving a Grignard reaction with 2,5-dibromopyridine, is often discussed in the literature for similar compounds. However, the requirement for cryogenic temperatures and the handling of highly reactive organometallic intermediates often present significant challenges for large-scale industrial production. Therefore, this guide will focus on the more industrially feasible Routes A and B.

Route A: The Precursor Oxidation Approach

This approach is predicated on the availability of the key intermediate, (6-bromo-3-chloropyridin-2-yl)methanol. While this precursor is commercially available from several suppliers, understanding its synthesis is crucial for a comprehensive evaluation of the overall process scalability and cost.

Step 1: Scalable Synthesis of (6-bromo-3-chloropyridin-2-yl)methanol

A common and scalable method for the synthesis of this precursor has not been extensively detailed in publicly available literature. However, based on analogous transformations, a plausible and scalable route would involve the reduction of a corresponding picolinic acid or ester. A recently developed one-step photoredox method for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides also presents a novel and potentially scalable alternative.[1]

Step 2: Oxidation to 6-Bromo-3-chloropicolinaldehyde

The oxidation of the hydroxymethyl group to an aldehyde is a critical step where reagent choice directly impacts scalability, cost, and safety. Several methods are available, each with its own set of advantages and disadvantages.

Comparison of Oxidation Methods

Oxidizing AgentTypical ConditionsAdvantagesDisadvantagesScalability Score
Manganese Dioxide (MnO₂) Dichloromethane (DCM) or Chloroform, refluxInexpensive, heterogeneous (easy removal)Requires a large excess of reagent, can be slow4/5
Dess-Martin Periodinane (DMP) DCM, room temperatureHigh yielding, mild conditionsExpensive, potentially explosive on large scale2/5
Swern Oxidation Oxalyl chloride, DMSO, triethylamine, cryogenic (-78 °C)High yields, general applicabilityRequires cryogenic temperatures, unpleasant byproducts2/5
Pyridinium Chlorochromate (PCC) DCM, room temperatureEfficient for primary alcoholsChromium-based reagent (toxicity and disposal issues)3/5
Catalytic Oxidation (e.g., with TEMPO) NaOCl, KBr, DCM/water, 0 °C to RTCatalytic, environmentally benignCan be substrate-specific, requires careful control5/5

Analysis and Recommendation for Scalability:

For large-scale production, a catalytic oxidation using a TEMPO/NaOCl system is the most attractive option. It avoids the use of stoichiometric amounts of hazardous and expensive reagents and generally proceeds under mild conditions. While initial process optimization may be required, the long-term benefits in terms of cost, safety, and environmental impact are significant. Oxidation with activated MnO₂ is a close second due to its low cost and simple work-up, making it a robust choice for industrial applications.

Experimental Protocol: Catalytic Oxidation of (6-bromo-3-chloropyridin-2-yl)methanol

This protocol is a representative example based on established catalytic oxidation methods and should be optimized for specific equipment and scale.

  • To a stirred solution of (6-bromo-3-chloropyridin-2-yl)methanol (1.0 eq) in dichloromethane (10 vol), add a solution of potassium bromide (0.1 eq) in water (1 vol).

  • Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.01 eq).

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of sodium hypochlorite (1.2 eq, 10-15% aqueous solution) while maintaining the temperature below 10 °C.

  • Monitor the reaction by HPLC or TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Bromo-3-chloropicolinaldehyde.

  • The crude product can be purified by crystallization or silica gel chromatography.

Workflow Diagram for Route A

Route_A start 6-Bromo-3-chloropicolinic acid derivative precursor (6-bromo-3-chloropyridin-2-yl)methanol start->precursor Reduction product 6-Bromo-3-chloropicolinaldehyde precursor->product Catalytic Oxidation (e.g., TEMPO)

Caption: Workflow for Route A: Precursor Oxidation.

Route B: The de Novo Synthesis Approach from 2-chloro-5-methylpyridine

This route offers the advantage of starting from a simple, inexpensive, and readily available building block. The key challenges lie in achieving the desired regioselectivity during the halogenation step and the efficient oxidation of the methyl group.

Step 1: Bromination of 2-chloro-5-methylpyridine

The introduction of a bromine atom at the 6-position is the critical first step. Direct bromination of 2-chloro-5-methylpyridine needs to be highly regioselective to avoid the formation of unwanted isomers.

Step 2: Oxidation of the Methyl Group

The oxidation of the methyl group to an aldehyde can be achieved through various methods. A common industrial approach involves a two-step process: free-radical bromination of the methyl group followed by hydrolysis and oxidation.

Comparison of Methyl Group Oxidation Strategies

MethodKey ReagentsAdvantagesDisadvantagesScalability Score
Direct Oxidation with Strong Oxidants (e.g., KMnO₄, K₂Cr₂O₇) KMnO₄ or K₂Cr₂O₇, H₂SO₄Inexpensive reagentsHarsh conditions, often leads to over-oxidation to the carboxylic acid, poor selectivity1/5
Side-Chain Halogenation and Hydrolysis N-Bromosuccinimide (NBS), AIBN; then H₂O/baseGood selectivity for the aldehydeMulti-step, use of radical initiators4/5
Catalytic Air Oxidation Co(OAc)₂/Mn(OAc)₂, HBrUses air as the oxidant, cost-effectiveRequires high temperatures and pressures, catalyst optimization can be challenging4/5

Analysis and Recommendation for Scalability:

For a scalable and controllable process, the side-chain halogenation followed by hydrolysis and oxidation is a well-established and reliable method. While it involves an additional step compared to direct oxidation, it offers superior control and avoids the formation of the corresponding carboxylic acid as a major byproduct.

Experimental Protocol: Synthesis via Side-Chain Bromination

This protocol is a representative example and requires optimization.

Part 1: 6-Bromo-2-chloro-5-methylpyridine

  • To a solution of 2-chloro-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., sulfuric acid), add N-bromosuccinimide (1.05 eq) portion-wise at a controlled temperature.

  • Stir the reaction mixture until completion (monitored by GC or HPLC).

  • Carefully quench the reaction mixture with a reducing agent (e.g., sodium sulfite solution) and neutralize with a base.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude product, which can be purified by distillation or crystallization.

Part 2: 6-Bromo-3-chloro-2-(bromomethyl)pyridine

  • Dissolve 6-bromo-2-chloro-5-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • Add N-bromosuccinimide (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.02 eq).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by GC. Upon completion, cool the mixture and filter off the succinimide.

  • Concentrate the filtrate to obtain the crude bromomethyl derivative.

Part 3: 6-Bromo-3-chloropicolinaldehyde

  • The crude 6-bromo-3-chloro-2-(bromomethyl)pyridine can be converted to the aldehyde via several methods, including the Sommelet reaction or by hydrolysis to the alcohol followed by oxidation as described in Route A.

Workflow Diagram for Route B

Route_B start 2-chloro-5-methylpyridine inter1 6-Bromo-2-chloro-5-methylpyridine start->inter1 Regioselective Bromination inter2 6-Bromo-3-chloro-2-(bromomethyl)pyridine inter1->inter2 Side-Chain Bromination (NBS, AIBN) product 6-Bromo-3-chloropicolinaldehyde inter2->product Hydrolysis & Oxidation

Caption: Workflow for Route B: de Novo Synthesis.

Overall Comparison and Conclusion

ParameterRoute A: Precursor OxidationRoute B: de Novo Synthesis from 2-chloro-5-methylpyridine
Number of Steps 2 (from precursor alcohol)3-4
Starting Material Cost Higher (specialized precursor)Lower (commodity chemical)
Process Control Simpler, especially the oxidation stepMore complex, requires control of regioselectivity and side-chain reactions
Throughput Potentially higher if precursor is readily availableLower due to more steps
Environmental Impact Dependent on the chosen oxidation method (catalytic is best)Involves halogenated solvents and reagents
Overall Scalability Excellent , assuming a scalable synthesis of the precursor alcohol is established.Good , but requires more extensive process development and optimization.

Final Recommendation:

For organizations with an established and cost-effective supply chain for (6-bromo-3-chloropyridin-2-yl)methanol , Route A utilizing a catalytic oxidation method is the most direct and scalable approach. The process is shorter, easier to control, and can be highly efficient.

However, for long-term manufacturing strategies where cost of goods is a primary driver, Route B presents a compelling alternative. Although it involves more synthetic steps and requires significant process development to control regioselectivity and by-product formation, the use of inexpensive starting materials can lead to a more economical process at a very large scale.

Ultimately, the choice between these two routes will depend on a company's specific capabilities, timeline, and economic drivers. This guide provides the foundational knowledge and comparative data to make an informed decision for the successful and scalable synthesis of 6-Bromo-3-chloropicolinaldehyde.

References

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

Sources

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